1,5-diiodoanthracene-9,10-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-diiodoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6I2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFAOOZAOSEZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)C3=C(C2=O)C(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389078 | |
| Record name | 9,10-Anthracenedione, 1,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3311-73-7 | |
| Record name | 9,10-Anthracenedione, 1,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1,5-Diiodoanthraquinone (CAS 885-98-3)
Strategic Scaffold for Polycyclic Aromatic Functionalization in Drug Discovery & Materials Science
Executive Summary
1,5-Diiodoanthraquinone (1,5-DIAQ) is a high-value halogenated anthraquinone intermediate serving as a critical electrophilic scaffold in organic synthesis. Unlike its chlorinated analogs, the presence of iodine at the 1,5-positions activates the anthraquinone core for facile transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This reactivity profile makes it indispensable for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), high-performance dyes, and anthracycline-based antitumor agents. This guide outlines the synthesis, physicochemical characterization, and strategic application of 1,5-DIAQ in high-fidelity chemical workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 1,5-Diiodo-9,10-anthracenedione |
| CAS Number | 885-98-3 |
| Molecular Formula | C₁₄H₆I₂O₂ |
| Molecular Weight | 471.01 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | >280 °C (Sublimes) |
| Solubility | Poor in alcohols/water; Soluble in hot DMF, DMSO, Nitrobenzene |
| Reactivity Class | Aryl Iodide / Michael Acceptor (Quinone core) |
Synthesis & Production Protocols
The direct iodination of anthraquinone is electronically unfavorable due to the deactivating nature of the carbonyl groups. Therefore, the Sandmeyer reaction utilizing 1,5-diaminoanthraquinone is the industry-standard protocol for generating high-purity 1,5-DIAQ.
Protocol A: Sandmeyer Transformation (Diazotization-Iodination)
Rationale: This method ensures regiochemical fidelity, preventing the formation of isomeric mixtures common in direct halogenation.
Reagents:
-
1,5-Diaminoanthraquinone (10 mmol)
-
Sodium Nitrite (NaNO₂, 25 mmol)
-
Potassium Iodide (KI, 50 mmol)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Urea (quencher)
Step-by-Step Methodology:
-
Solubilization: Dissolve 1,5-diaminoanthraquinone in concentrated H₂SO₄ (50 mL) at 0–5 °C. Ensure complete protonation of amine groups (solution turns deep red/violet).
-
Diazotization: Add nitrosyl sulfuric acid (prepared in situ or pre-made) dropwise over 30 minutes, maintaining temperature <10 °C. Stir for 2 hours to form the bis-diazonium salt.
-
Quenching: Add urea to destroy excess nitrosyl species.
-
Iodination: Pour the diazonium solution slowly into a vigorously stirred solution of KI (excess) in water/ice (200 mL). The reaction will froth (N₂ evolution).
-
Heating: Warm the mixture to 80 °C for 1 hour to drive the reaction to completion.
-
Isolation: Filter the resulting yellow-brown precipitate.
-
Purification: Wash with dilute sodium bisulfite (to remove free iodine), water, and methanol. Recrystallize from nitrobenzene or DMF for analytical purity.
Visualization: Synthetic Pathway
Figure 1: Regioselective synthesis of 1,5-diiodoanthraquinone via bis-diazonium intermediate.
Reactivity & Applications in Drug Discovery[8]
1,5-DIAQ is a "linchpin" molecule. Its iodine substituents are excellent leaving groups for Palladium-catalyzed cross-coupling, allowing the rapid construction of DNA-intercalating drugs and fluorescent probes.
Cross-Coupling Architectures
The high lability of the C–I bond (bond dissociation energy ~65 kcal/mol) compared to C–Cl or C–Br makes 1,5-DIAQ the preferred substrate for mild couplings.
-
Suzuki-Miyaura: Coupling with aryl boronic acids yields 1,5-diaryl derivatives (used in organic electronics).
-
Sonogashira: Coupling with terminal alkynes yields conjugated systems relevant for photodynamic therapy (PDT) agents.
-
Buchwald-Hartwig: Amination yields amino-anthraquinones, precursors to Mitoxantrone analogs.
Protocol B: Suzuki-Miyaura Cross-Coupling (General)
-
Charge: 1,5-DIAQ (1.0 eq), Arylboronic acid (2.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 eq).
-
Solvent: Degassed Toluene:Ethanol:Water (4:1:1).
-
Conditions: Reflux (90–100 °C) for 12–24 hours under Argon.
-
Workup: Extract with DCM, wash with brine, purify via column chromatography (Silica gel, Hexane:EtOAc).
Visualization: Diversity-Oriented Synthesis
Figure 2: Divergent synthetic pathways utilizing the labile C-I bonds of 1,5-DIAQ.
Biological Mechanism: Topoisomerase II Inhibition
In drug development, 1,5-DIAQ derivatives function primarily as DNA intercalators. The planar anthraquinone backbone slides between DNA base pairs, while the 1,5-side chains (added via the couplings described above) stabilize the complex and interact with the DNA backbone or Topoisomerase II enzymes.
Mechanism of Action:
-
Intercalation: The planar tricyclic core inserts between DNA base pairs (G-C preference).
-
Enzyme Trapping: The drug stabilizes the Topoisomerase II-DNA "cleavable complex," preventing DNA religation.
-
Apoptosis: The accumulation of double-strand breaks triggers cell death pathways (p53-mediated).
Visualization: Pharmacological Pathway
Figure 3: Mechanism of action for anthraquinone-based chemotherapeutics derived from 1,5-DIAQ.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
GHS Signal Word: Warning
-
H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Precautionary: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
Operational Safety:
-
Dust Control: 1,5-DIAQ is a fine powder; use a localized exhaust or fume hood to prevent inhalation.
-
Waste Disposal: Halogenated organic waste. Do not dispose of in general aqueous waste streams.
-
Light Sensitivity: Iodides can liberate free iodine (
) upon prolonged light exposure. Store in amber vials.
References
-
Synthesis of Functionalized Anthraquinones via Coupling Reactions. ResearchGate. (Accessed 2026).[1][2]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. (Accessed 2026).[1][2]
-
1,5-Diaminoanthraquinone Crystal Structure & Synthesis. PubChem / NIH. (Accessed 2026).[1][2]
-
Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives. PubMed. (Accessed 2026).[1][2]
-
Suzuki-Miyaura Coupling Mechanism and Applications. Organic Chemistry Portal. (Accessed 2026).[1][2]
Sources
difference between 1,5-diiodoanthraquinone and 1,5-dichloroanthraquinone
Topic: 1,5-Diiodoanthraquinone vs. 1,5-Dichloroanthraquinone: A Technical Guide for Synthetic Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Materials Scientists
Executive Summary: The Halogen Differentiator
In the architecture of anthraquinone derivatives, the choice between 1,5-dichloroanthraquinone (1,5-DCAQ) and 1,5-diiodoanthraquinone (1,5-DIAQ) is rarely arbitrary. It is a strategic decision between stability/scalability (Chlorine) and reactivity/functionalization (Iodine).
-
1,5-DCAQ is the industrial workhorse. It is commercially abundant, cost-effective, and chemically robust, serving as the primary scaffold for vat dyes and harsh nucleophilic aromatic substitutions (
). -
1,5-DIAQ is the research specialist. Often synthesized de novo in the laboratory, it exploits the weak C–I bond to facilitate rapid oxidative addition in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under milder conditions where the chloro-analog fails or requires forcing conditions.
This guide delineates their physicochemical divergences, synthetic protocols, and decision logic for application in drug discovery and advanced materials.
Physicochemical Profile & Structural Metrics
The distinct behaviors of these isotopologues stem from the "Heavy Atom Effect" and the resulting bond energies.
Comparative Data Table
| Feature | 1,5-Dichloroanthraquinone (1,5-DCAQ) | 1,5-Diiodoanthraquinone (1,5-DIAQ) |
| CAS Number | 82-46-2 | Not widely listed (Lab Scale) |
| Molecular Weight | 277.10 g/mol | 460.01 g/mol |
| C–X Bond Length | ~1.74 Å (Stronger) | ~2.10 Å (Weaker) |
| Bond Dissociation Energy | ~96 kcal/mol (C-Cl) | ~65 kcal/mol (C-I) |
| Melting Point | 245–247 °C | >280 °C (Predicted/Dec.)* |
| Solubility | Soluble in nitrobenzene, hot chlorobenzene.[1] Insoluble in water. | Lower solubility than Cl-analog due to increased London dispersion forces. |
| Reactivity Profile | High barrier to oxidative addition; requires high temp or activated nucleophiles. | Low barrier to oxidative addition; excellent for Pd(0) catalysis. |
*Note on MP: While 1,5-DCAQ has a well-defined sharp melting point, 1,5-DIAQ is often characterized by decomposition upon melting due to the lability of the C–I bond at high thermal stress.
Synthetic Pathways: "Buy" vs. "Make"
A. 1,5-DCAQ: The Industrial Route (Friedel-Crafts)
1,5-DCAQ is typically manufactured via the Friedel-Crafts condensation of 3-chlorophthalic anhydride with chlorobenzene, followed by ring closure. Because this often yields a mixture of isomers (1,5- and 1,8-), commercial sources usually require recrystallization from nitrobenzene to achieve >95% purity.
B. 1,5-DIAQ: The Laboratory Route (Sandmeyer)
1,5-DIAQ is rarely bought; it is made. The standard protocol utilizes a Sandmeyer transformation starting from 1,5-diaminoanthraquinone. This method ensures regioselectivity, preserving the 1,5-substitution pattern.
Protocol: Synthesis of 1,5-Diiodoanthraquinone Prerequisites: Fume hood, diazotization glassware, temperature control.
-
Diazotization:
-
Suspend 1,5-diaminoanthraquinone (10 mmol) in concentrated H₂SO₄ (30 mL) at 0°C.
-
Slowly add NaNO₂ (25 mmol) (solid or saturated aqueous solution) while maintaining temperature <5°C.
-
Mechanism:[2] Formation of the bis-diazonium sulfate intermediate (
). -
Checkpoint: The mixture should turn from dark red/purple to a lighter, homogenous diazonium solution. Stir for 2 hours at 0–5°C.
-
-
Iodination (Substitution):
-
Pour the cold diazonium solution slowly into a stirred solution of KI (50 mmol) in water (100 mL) at room temperature.
-
Caution: Vigorous evolution of
gas will occur. -
Heat the mixture to 80°C for 1 hour to drive the reaction to completion.
-
-
Workup & Purification:
-
Filter the resulting brown/black precipitate.
-
Wash 1: Water (to remove salts).
-
Wash 2: Dilute Sodium Thiosulfate (
) solution. Critical Step: This removes volatile iodine ( ) byproducts, lightening the color of the solid. -
Recrystallization: Recrystallize from glacial acetic acid or chlorobenzene to obtain yellow-brown needles of 1,5-DIAQ.
-
Visualization: Synthesis Workflow
Figure 1: Step-wise Sandmeyer transformation of diamino-precursor to diiodo-product.
Reactivity & Decision Logic
The core technical differentiator is the Leaving Group Ability .
-
Iodide (
): Excellent leaving group ( of HI = -10). The C–I bond is long and weak, allowing Pd(0) to insert easily (Oxidative Addition) even at room temperature. -
Chloride (
): Poor leaving group ( of HCl = -7). The C–Cl bond is short and strong. Pd(0) insertion is the rate-determining step and often requires bulky, electron-rich ligands (e.g., SPhos, XPhos) and elevated temperatures (>100°C).
Application Scenarios
-
Suzuki-Miyaura Coupling (C–C Bond Formation):
-
Use 1,5-DIAQ: If you are coupling thermally sensitive boronic acids or require mild conditions (e.g., 60°C).
-
Use 1,5-DCAQ: If the substrate is robust and you aim to reduce raw material costs on a kilogram scale.
-
-
Sonogashira Coupling (Alkynylation):
-
Use 1,5-DIAQ: Almost exclusively. 1,5-DCAQ is notoriously sluggish in Sonogashira reactions due to the lack of copper-assisted activation that benefits iodides.
-
-
Nucleophilic Aromatic Substitution (
):-
Use 1,5-DCAQ: For amination using strong nucleophiles (e.g., alkyl amines). The electron-withdrawing carbonyls of the anthraquinone activate the ring sufficiently for Cl displacement without needing the expensive Iodine leaving group.
-
Decision Tree for Researchers
Figure 2: Strategic selection guide based on reaction mechanism and constraints.
Safety & Handling
-
1,5-DCAQ: Classified as an irritant (Skin/Eye). Its lower reactivity makes it safer to handle in bulk, but dust inhalation is a chronic risk.
-
1,5-DIAQ: Photosensitive. The C–I bond can undergo homolytic cleavage under UV light, generating iodine radicals.
-
Storage: Amber glass vials, under inert atmosphere (Argon/Nitrogen) at 4°C.
-
Toxicity:[3] Like many anthraquinones, it is a potential DNA intercalator. Handle with cytotoxicity precautions (gloves, mask, containment).
-
References
-
General Properties of Chloroanthraquinones National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6711, 1,5-Dichloroanthraquinone. [Link]
-
Cross-Coupling Reactivity (Suzuki/Sonogashira) Organic Chemistry Portal. Suzuki Coupling Mechanism and Reactivity of Aryl Halides. [Link]
-
Structural Characterization of Anthraquinone Derivatives Fisher Scientific. 1,5-Dichloroanthraquinone Safety and Specifications.[4][5] [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. US3906011A - Process for the preparation of 1,5- and 1,8-dinitroanthraquinone - Google Patents [patents.google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 1,5-Dihydroxyanthraquinone, tech. 90%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. 1,5-Dihydroxyanthraquinone, tech. 90%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1,5-Diiodoanthracene-9,10-dione
Executive Summary: Molecular Identity & Stoichiometry
1,5-Diiodoanthracene-9,10-dione (commonly 1,5-diiodoanthraquinone) represents a critical halogenated scaffold in the synthesis of high-performance vat dyes, organic semiconductors, and anthrapyrazole-based antineoplastic agents. Unlike its 1,8-isomer, the 1,5-substitution pattern provides a centrosymmetric geometry essential for constructing linear polymer chains and supramolecular assemblies.
This guide delineates the precise stoichiometric parameters, regioselective synthesis, and functionalization potential of this compound, addressing the common challenge of isomer separation in anthraquinone chemistry.
Stoichiometric Data Table
| Parameter | Value | Precision Note |
| IUPAC Name | 1,5-Diiodoanthracene-9,10-dione | |
| Molecular Formula | ||
| Molecular Weight | 459.90 g/mol | Calculated using IUPAC atomic weights ( |
| Monoisotopic Mass | 459.846 g/mol | Dominant isotopologue ( |
| Element Composition | I (55.19%), C (36.55%), O (6.96%), H (1.31%) | Heavy atom count dominates mass |
| CAS Registry | 64733-81-7 | Note: Often indexed under general diiodo-anthraquinones; verify specific isomer purity.[1] |
Structural Analysis & Crystallography
The 1,5-diiodo isomer is characterized by iodine atoms occupying the peri-positions (positions 1 and 5) relative to the carbonyl groups. This creates significant steric strain and electronic interaction between the iodine lone pairs and the carbonyl oxygen, often resulting in a twisted molecular geometry compared to the planar parent anthraquinone.
-
Steric Hindrance: The van der Waals radius of Iodine (1.98 Å) interacts with the carbonyl oxygen, reducing solubility in common organic solvents compared to the dichloro- analog.
-
Isomeric Purity: The critical quality attribute (CQA) for this material is the absence of the 1,8-diiodo isomer, which disrupts crystal packing in semiconductor applications.
Synthetic Architecture: The Regioselective Challenge
Direct iodination of anthraquinone yields a complex mixture of 1,5-, 1,8-, and poly-iodinated species that are difficult to separate chromatographically due to solubility issues.
The Authoritative Route: To ensure 1,5-regiochemical fidelity, the Sandmeyer reaction proceeding from the purified 1,5-diaminoanthraquinone is the industry standard. This pathway locks the substitution pattern early in the synthesis.
Pathway Visualization (DOT)
Figure 1: The regioselective synthesis pathway.[2] The critical purification step occurs at the dinitro or diamino stage, where isomers have distinct solubility profiles, ensuring the final diiodo product is isomerically pure.
Reactivity Profile & Functionalization
The iodine atoms at the 1,5-positions serve as excellent leaving groups for transition-metal-catalyzed cross-coupling reactions. This reactivity is exploited to synthesize "anthrazoline" dyes and extended
Key Transformations
-
Ullmann Coupling: Homocoupling to form bis-anthraquinones or condensation with amines to form fused heterocyclic rings (e.g., tetraazaperylenes).
-
Sonogashira Coupling: Introduction of alkynyl groups to extend conjugation for optical materials.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create sterically crowded biaryl systems.
Functionalization Workflow (DOT)
Figure 2: Divergent synthesis utility. The labile C-I bond allows for modular construction of complex dyes and semiconductors.
Experimental Protocol: Sandmeyer Synthesis
Safety Warning: Diazonium salts are potentially explosive when dry. Keep intermediates in solution or wet paste. Work in a fume hood.
Phase 1: Diazotization
-
Suspend 10.0 mmol of 1,5-diaminoanthraquinone (purified, typically red needles) in 50 mL of concentrated sulfuric acid (
). -
Cool the mixture to 0–5°C using an ice-salt bath.
-
Add nitrosylsulfuric acid (prepared from sodium nitrite in sulfuric acid) dropwise, maintaining temperature below 5°C.
-
Stir for 3 hours at 0–10°C. The suspension will clarify as the bis-diazonium sulfate forms.
-
Pour the mixture onto 200 g of crushed ice/water. The diazonium salt may precipitate; keep the suspension cold.
Phase 2: Iodination (Sandmeyer)
-
Prepare a solution of Potassium Iodide (KI, 50 mmol, 5 equiv) in 50 mL water.
-
Add the cold diazonium suspension slowly to the KI solution with vigorous stirring. Note: Nitrogen gas evolution will be vigorous.
-
Heat the mixture to 80–90°C for 2 hours to ensure complete decomposition of the diazonium intermediate.
-
Filter the hot brown/black precipitate.
-
Purification:
-
Wash the solid with dilute sodium bisulfite (
) solution to remove free iodine. -
Wash with water, then methanol.
-
Recrystallization: Dissolve in boiling nitrobenzene or o-dichlorobenzene (due to low solubility) and filter hot to remove elemental carbon or inorganic salts. Upon cooling, 1,5-diiodoanthraquinone crystallizes as yellow-brown needles.
-
Quality Control Criteria
-
Melting Point: High melting solid (typically >300°C; decomposition often observed before melting).
-
Solubility Check: Insoluble in ethanol/water; sparingly soluble in chloroform; soluble in hot nitrobenzene.
-
IR Spectroscopy: Absence of N-H stretches (3300-3400 cm⁻¹) confirms conversion of the amine. Strong C=O stretch at ~1670 cm⁻¹.
References
-
Synthesis and Characterization of Tetraazaperylenes. Kazantsev, M. S., et al. (2017). ResearchGate. Describes the use of 1,5-diiodoanthraquinone as a precursor for condensation reactions.
-
Sandmeyer Reaction Mechanism & Scope. Organic Chemistry Portal. Detailed mechanistic overview of the conversion of amino-arenes to halo-arenes.
-
1,5-Dichloroanthraquinone Properties. PubChem. Provides analogous physicochemical data (solubility, melting point trends) for the 1,5-dihaloanthraquinone class.
-
Ullmann Reaction in Anthraquinone Chemistry. Wikipedia. Historical and technical context for copper-mediated coupling of halo-anthraquinones.
-
1,5-Diaminoanthraquinone Precursor. Thermo Fisher Scientific. Specifications for the starting material essential for the regioselective route.
Sources
Navigating the Synthesis and Handling of 1,5-Diiodoanthracene-9,10-dione: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of iodine atoms into the anthraquinone scaffold of 1,5-diiodoanthracene-9,10-dione presents both significant opportunities and critical safety considerations for researchers in drug discovery and materials science. This technical guide provides an in-depth analysis of the available safety data, outlines a robust synthesis protocol, and explores the potential applications of this compound, with a focus on its emerging role in the development of novel therapeutics.
Understanding the Hazard Profile: A Composite Safety Analysis
1.1. The Anthraquinone Core: A Foundation of Known Risks
The anthracene-9,10-dione backbone is a common motif in a variety of commercially available dyes and pharmaceuticals. Its toxicological profile is primarily associated with skin, eye, and respiratory irritation. Prolonged or repeated exposure can lead to more severe health effects.
1.2. The Influence of Iodine: Heightened Reactivity and Specific Hazards
The introduction of iodine atoms to the anthraquinone structure significantly alters its chemical properties and potential hazards. Organo-iodine compounds, as a class, are known for their potential to cause skin sensitization and, in some cases, more severe toxicological effects. Due to the presence of iodine, there is a potential for the release of toxic iodine vapor upon decomposition, which is a severe irritant to the eyes and respiratory tract.
1.3. Predicted Hazard Classification
Based on the composite analysis of its structural components, 1,5-diiodoanthracene-9,10-dione can be predicted to possess the following hazards:
| Hazard Class | Predicted GHS Category | Primary Concerns |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long-lasting effects. |
1.4. First Aid and Emergency Procedures
In the event of exposure to 1,5-diiodoanthracene-9,10-dione, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Synthesis of 1,5-Diiodoanthracene-9,10-dione: A Step-by-Step Protocol via the Sandmeyer Reaction
The synthesis of 1,5-diiodoanthracene-9,10-dione is most effectively achieved through a Sandmeyer reaction, a versatile and well-established method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.[1][2][3][4][5] The starting material for this synthesis is 1,5-diaminoanthracene-9,10-dione.
2.1. Experimental Protocol
Materials:
-
1,5-diaminoanthracene-9,10-dione
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Deionized Water
-
Suitable organic solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, carefully dissolve 1,5-diaminoanthracene-9,10-dione in concentrated sulfuric acid.
-
Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise to the cooled mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for an additional 1-2 hours to ensure complete formation of the bis-diazonium salt.
-
-
Iodination (Sandmeyer Reaction):
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly and carefully add the cold bis-diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete reaction.
-
-
Isolation and Purification:
-
The precipitated solid product, 1,5-diiodoanthracene-9,10-dione, is collected by vacuum filtration.
-
Wash the collected solid with copious amounts of water to remove any inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable high-boiling point organic solvent or by column chromatography.
-
2.2. Reaction Workflow Diagram
Caption: Synthetic workflow for 1,5-diiodoanthracene-9,10-dione.
Physicochemical and Spectroscopic Characterization
Precise experimental data for 1,5-diiodoanthracene-9,10-dione is not extensively reported. However, based on the properties of related halogenated anthraquinones and general principles of organic chemistry, the following characteristics can be predicted.[6]
3.1. Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₆I₂O₂ | Based on chemical structure. |
| Molecular Weight | 460.01 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to orange crystalline solid | Typical for anthraquinone derivatives. |
| Melting Point | > 250 °C | High melting points are characteristic of the rigid, planar anthraquinone core. |
| Solubility | Poorly soluble in water and common organic solvents. Soluble in hot, high-boiling point polar aprotic solvents (e.g., DMF, DMSO). | The large, nonpolar aromatic system dominates solubility, with some polarity from the carbonyl and iodo groups. |
3.2. Expected Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. Aromatic protons will appear in the downfield region, with their chemical shifts and coupling patterns influenced by the iodo and carbonyl substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbons directly bonded to iodine will exhibit a characteristic upfield shift due to the heavy atom effect.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinone system, typically in the range of 1650-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation patterns may include the loss of iodine atoms.
Applications in Drug Development: A Focus on Anticancer Potential
The anthraquinone scaffold is a well-established pharmacophore in cancer chemotherapy.[7][8][9][10] The introduction of halogen atoms, such as iodine, can significantly modulate the biological activity of these compounds.[11][12][13]
4.1. Mechanism of Action
Halogenated anthraquinones are being investigated for their potential to act as anticancer agents through various mechanisms, including:
-
DNA Intercalation: The planar aromatic system of the anthraquinone core can insert itself between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase Inhibition: These compounds can inhibit the activity of topoisomerase enzymes, which are essential for managing DNA topology during replication, leading to DNA damage and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Some anthraquinone derivatives can undergo redox cycling, leading to the production of ROS that can induce oxidative stress and cell death in cancer cells.
4.2. Structure-Activity Relationships
The position and nature of the halogen substituent can have a profound impact on the cytotoxicity and selectivity of anthraquinone derivatives.[14][15] The presence of iodine in the 1 and 5 positions of 1,5-diiodoanthracene-9,10-dione is expected to influence its electronic properties and steric profile, which in turn will affect its interaction with biological targets. Further research is needed to fully elucidate the structure-activity relationships for this specific compound.
4.3. Future Directions
1,5-Diiodoanthracene-9,10-dione serves as a valuable building block for the synthesis of more complex and potent anticancer agents. The iodo substituents can be further modified through various cross-coupling reactions to introduce different functional groups, allowing for the creation of a library of compounds for biological screening.
Handling, Storage, and Disposal
5.1. Engineering Controls
-
Work with 1,5-diiodoanthracene-9,10-dione should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower should be readily accessible.
5.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
5.3. Storage
-
Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and reducing agents.
5.4. Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow this material to enter sewers or waterways.
Conclusion
1,5-Diiodoanthracene-9,10-dione is a compound of significant interest for researchers in medicinal chemistry and materials science. While a dedicated SDS is not currently available, a thorough understanding of its potential hazards can be achieved by considering the properties of its constituent parts. The synthesis of this compound via the Sandmeyer reaction is a feasible and well-documented approach. The potential of halogenated anthraquinones as anticancer agents underscores the importance of further investigation into the biological activities of 1,5-diiodoanthracene-9,10-dione and its derivatives. By adhering to strict safety protocols and employing sound experimental techniques, researchers can safely unlock the potential of this versatile molecule.
References
-
Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion. PubMed. (2025, December 22). [Link]
-
Sandmeyer reaction. Grokipedia. [Link]
-
Halogenated anthraquinones in breast cancer therapy: Structural modifications targeting VEGF-related angiogenesis pathways. Journal of Pharmaceutical Analysis. (2026, January 10). [Link]
-
(PDF) Modern level for properties prediction of iodine-containing organic compounds: the halogen bonds formed by iodine. ResearchGate. (2025, August 6). [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. (2021, August 20). [Link]
-
Sandmeyer Reaction. GeeksforGeeks. (2025, July 23). [Link]
-
(PDF) Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds. ResearchGate. (2017, July 12). [Link]
-
Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis. PMC. (2018, July 3). [Link]
-
Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion. Chinese Journal of Natural Medicines. [Link]
-
Sandmeyer Reaction. J&K Scientific LLC. (2021, February 8). [Link]
-
Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. DergiPark. [Link]
-
Journey of anthraquinones as anticancer agents – a systematic review of recent literature. PMC. [Link]
-
Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Publishing. (2021, November 5). [Link]
-
Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Semantic Scholar. (2013, March 1). [Link]
-
Anthraquinones and cancer treatment. EBSCO. [Link]
-
QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. [Link]
-
Strengths, nature and spectral implications of the σ–n vs. σ–π halogen bonding between diiodine and aromatic amines: a computational study. RSC Publishing. [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. (2022, November 16). [Link]
-
Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. MDPI. (2024, December 19). [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anthraquinones and cancer treatment | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 10. mdpi.com [mdpi.com]
- 11. Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Halogenated anthraquinones in breast cancer therapy: Structural modifications targeting VEGF-related angiogenesis pathways [jpa.xjtu.edu.cn]
- 13. Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion [cjnmcpu.com]
- 14. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
1,5-Functionalized Anthraquinones: A Master Guide to Synthesis and Materials Integration
Executive Summary
The 1,5-substituted anthraquinone (AQ) core represents a privileged scaffold in advanced materials science, distinct from its 1,8-isomer (chrysazin) and 1,4-isomer (quinizarin). Its centrosymmetric geometry allows for unique
This guide moves beyond basic organic synthesis, focusing on the materials engineering of 1,5-AQ precursors. It addresses the primary bottleneck—regioisomer purity—and details the "Master Key" strategy using 1,5-dichloroanthraquinone to access high-performance functional materials.
Part 1: The Regioisomer Challenge & Structural Significance
The Symmetry Advantage
In materials science, the 1,5-substitution pattern is superior to the 1,8-pattern for two reasons:
-
Electronic Decoupling: Substituents at the 1 and 5 positions interact with opposite carbonyls on the anthracene core, maintaining a balanced electron density distribution that is vital for reversible redox cycling (2e⁻/2H⁺ processes).
-
Supramolecular Assembly: 1,5-derivatives form "staggered" or "slipped" stacks, whereas 1,8-derivatives often suffer from intramolecular hydrogen bonding that distorts planarity, hindering charge transport in organic semiconductors.
The Separation Logic
The synthesis of 1,5-AQs invariably starts with the nitration of anthraquinone. This produces a mixture of 1,5-, 1,8-, 1,6-, and 1,7-dinitroanthraquinones. High-purity materials require the isolation of the 1,5-isomer before functionalization.
Mechanism of Separation:
The separation relies on the differential solubility of the dinitro isomers in concentrated sulfuric acid (
Figure 1: Fractional crystallization logic for isolating the 1,5-dinitroanthraquinone precursor. The process exploits the lower solubility of the 1,5-isomer in high-strength sulfuric acid.
Part 2: The "Master Key" Protocol (1,5-Dichloroanthraquinone)
While 1,5-dinitroanthraquinone is the primary product of nitration, it is chemically stubborn. The nitro group is a poor leaving group in many substitutions and difficult to functionalize selectively.
The Solution: Convert 1,5-dinitroanthraquinone to 1,5-dichloroanthraquinone (1,5-DClAQ) .
The chloride substituents are excellent handles for Nucleophilic Aromatic Substitution (
Synthesis Strategy
-
Reaction: Denitro-chlorination (replacement of
with ). -
Reagents: Chlorine gas (
) in molten phthalic anhydride or hexachlorobutadiene. -
Why this works: At high temperatures (~200°C), the nitro group is thermally labile. The presence of
allows for radical or ipso-substitution. Phthalic anhydride acts as a high-boiling, inert solvent that solubilizes the intermediate.
Part 3: Critical Protocol – Synthesis of Soluble Redox-Active Derivatives
For modern applications like Redox Flow Batteries , the insolubility of bare AQ is a fatal flaw. We must attach solubilizing chains (e.g., oligo-ethers). The following protocol details the conversion of 1,5-DClAQ to 1,5-bis(2-(2-methoxyethoxy)ethoxy)anthraquinone , a highly soluble negolyte.
Materials & Reagents[1][2]
-
Precursor: 1,5-Dichloroanthraquinone (96%+ purity).
-
Nucleophile/Solvent: Diethylene glycol monomethyl ether (acting as both reagent and solvent).
-
Base: Potassium Hydroxide (KOH) pellets (finely crushed).
-
Atmosphere: Nitrogen or Argon (Strict exclusion of
is not strictly required but recommended to prevent side-oxidation of the glycol).
Step-by-Step Methodology
| Step | Action | Causality & Technical Insight |
| 1 | Charge Reactor | Load 10.0 g (36 mmol) of 1,5-DClAQ and 100 mL of the glycol ether into a 250 mL round-bottom flask. |
| 2 | Base Addition | Add 10.0 g (180 mmol, ~5 eq) of KOH. |
| 3 | Thermal Activation | Heat to 120–130°C with vigorous stirring. |
| 4 | Monitoring | Monitor via TLC (Mobile phase: 5% MeOH in DCM). |
| 5 | Quenching | Pour the hot reaction mixture into 500 mL of ice-cold dilute HCl (1M). |
| 6 | Purification | Filter the precipitate. Recrystallize from Ethanol or Acetone. |
Data Validation (Self-Check)
-
Yield: Expect 75–85%.
-
NMR (
):- 7.8–8.0 ppm (m, 6H, Aromatic protons).
-
4.3 ppm (t, 4H,
adjacent to ring). - 3.5–3.8 ppm (m, glycol chain protons).
-
Solubility Test: Product should be soluble in acetonitrile and 0.5 M electrolyte solutions (unlike the dichloro precursor).
Part 4: Materials Architecture & Application
Divergent Pathways
The 1,5-DClAQ "Master Key" allows access to two distinct material classes:
Figure 2: Divergent synthesis from the 1,5-dichloro precursor. Path A leads to soluble redox-active species for batteries; Path B leads to rigid linkers for porous frameworks.
Application A: Aqueous Organic Redox Flow Batteries (AORFBs)
1,5-functionalized AQs operate via a Proton-Coupled Electron Transfer (PCET) mechanism.
-
Mechanism:
-
Advantage: The 1,5-substitution minimizes the steric clash between the solubilizing chains and the carbonyl oxygen during reduction (unlike 1,8-substitution), leading to faster kinetics and higher voltage efficiency.
-
Performance Benchmark: 1,5-derivatives typically exhibit a redox potential of ~ -0.65 V vs SHE (pH 14), making them ideal negolytes when paired with ferrocyanide.
Application B: Covalent Organic Frameworks (COFs)
1,5-Diaminoanthraquinone is a critical node for
-
Synthesis: Condensation of 1,5-diaminoanthraquinone with 1,3,5-triformylphloroglucinol (Tp).
-
Function: The AQ moiety serves as a redox-active site within the pore walls, enabling the COF to act as a solid-state catalyst for
production or sulfide oxidation under visible light.
Part 5: Troubleshooting & Characterization
| Issue | Probable Cause | Corrective Action |
| Low Solubility of Precursor | 1,5-DClAQ is highly crystalline.[1] | Use high-boiling polar aprotic solvents (NMP, DMSO) or molten reagents (phthalic anhydride) for initial steps. |
| Isomer Contamination | Presence of 1,8-isomer in starting material.[2] | Perform a "swish" wash of the dinitro precursor with hot glacial acetic acid before chlorination. The 1,8-isomer is more soluble. |
| Incomplete Substitution ( | Mono-substituted product (1-chloro-5-alkoxy). | Increase temperature to >120°C and double the reaction time. The second substitution is kinetically slower due to electron donation from the first alkoxy group. |
References
-
Synthesis of 1,5-Dichloroanthraquinone
-
Isomer Separation (Nitration Logic)
-
Materials Applications (RFBs & COFs)
-
Molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries. Nature Communications (2022). Link
-
Visible-Light-Responsive Anthraquinone Functionalized Covalent Organic Frameworks. ACS Catalysis (2020).[8][9] Link
-
An Extremely Stable, Highly Soluble Monosubstituted Anthraquinone for Aqueous Redox Flow Batteries. OSTI.gov (2020). Link
-
Sources
- 1. CAS 82-46-2: 1,5-Dichloroanthraquinone | CymitQuimica [cymitquimica.com]
- 2. US3818052A - Process for isolating 1,5-and 1,8-dinitro-anthraquinone from anthraquinone nitration mixtures - Google Patents [patents.google.com]
- 3. GB1574676A - Process for the preparation of 1,5-dichloro-anthraquinone - Google Patents [patents.google.com]
- 4. US4206130A - Process for the preparation of 1,5-dichloroanthraquinone - Google Patents [patents.google.com]
- 5. Method for producing 1,5(1,8)-dinitro-anthraquinones - Eureka | Patsnap [eureka.patsnap.com]
- 6. ifmmi.com [ifmmi.com]
- 7. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
High-Purity Synthesis of 1,5-Diiodoanthraquinone: A Modified Sandmeyer Protocol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1,5-diiodoanthraquinone (1,5-DIAQ) starting from 1,5-diaminoanthraquinone (1,5-DAAQ). While standard Sandmeyer reactions typically utilize aqueous mineral acids, the poor solubility of anthraquinone derivatives in aqueous media necessitates a modified sulfuric acid protocol .
This guide addresses the critical challenges of anthraquinone chemistry:
-
Solubility: Utilizing concentrated sulfuric acid as both solvent and reactant carrier.
-
Regioselectivity: Ensuring complete diazotization of both amino groups.
-
Purification: Efficient removal of iodine byproducts and trace organic impurities.
Target Audience: Synthetic chemists, process development scientists, and materials scientists working with anthraquinone scaffolds for dyes, porosity-engineered polymers, or pharmaceutical intermediates.
Mechanistic Insight & Reaction Logic
The transformation proceeds via a bis-diazotization followed by nucleophilic displacement with iodide. Unlike chlorination or bromination, the iodination of diazonium salts does not strictly require copper(I) catalysis, as the iodide ion is easily oxidized to the iodine radical, facilitating a radical-nucleophilic aromatic substitution (
Reaction Pathway[1][2][3][4][5][6]
-
Nitrosyl Sulfuric Acid Formation: Sodium nitrite reacts with concentrated sulfuric acid to form the electrophilic nitrosonium ion (
). -
Diazotization: The amine groups on 1,5-DAAQ attack the nitrosonium ion, dehydrating to form the bis-diazonium sulfate species.
-
Iodination: Upon addition to aqueous potassium iodide, the diazonium group is displaced by iodine, releasing nitrogen gas (
).
DOT Diagram: Reaction Mechanism
Caption: Stepwise conversion of 1,5-DAAQ to 1,5-DIAQ via diazonium intermediate.
Safety & Pre-requisites
Critical Hazards
-
Anthraquinones: Potential mutagens/carcinogens. Handle with full PPE (gloves, goggles, respirator).
-
Diazonium Salts: Unstable when dry. Do not isolate the dry diazonium intermediate. Keep it in solution/suspension.
-
Nitrosyl Sulfuric Acid: Highly corrosive and releases toxic
fumes. Perform all steps in a fume hood. -
Iodine: Sublimes; vapor is irritating.
Reagents & Equipment[3][7][8]
-
Starting Material: 1,5-Diaminoanthraquinone (>95% purity).[1][2]
-
Solvents: Sulfuric Acid (98%), Glacial Acetic Acid (optional for washing), Nitrobenzene or DMF (for recrystallization).
-
Reagents: Sodium Nitrite (
), Potassium Iodide (KI), Sodium Bisulfite ( ). -
Glassware: 3-neck round bottom flask, mechanical stirrer (magnetic stirring is often insufficient for the slurry), addition funnel, thermometer.
Detailed Experimental Protocol
Phase 1: Diazotization (The "Sulfuric Acid Method")
Rationale: 1,5-DAAQ is insoluble in aqueous HCl. We use
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer and a thermometer. Place in an ice-salt bath to maintain temperature between
and . -
Solubilization: Charge the flask with 50 mL concentrated
. Slowly add 5.0 g (21 mmol) of 1,5-diaminoanthraquinone . Stir until fully dispersed/dissolved. The solution will turn a deep, dark red/violet color. -
Nitrite Addition:
-
Ideally, prepare nitrosyl sulfuric acid separately (dissolve 3.5 g
in 20 mL ) and add dropwise. -
Alternative: Add 3.5 g (50 mmol, ~2.4 eq) of solid
in small portions over 30 minutes. -
CRITICAL: Maintain temperature
. Exotherms can decompose the diazonium salt.
-
-
Digestion: Stir the mixture at
for 2 hours to ensure complete bis-diazotization.
Phase 2: Iodination (Sandmeyer Displacement)
Rationale: Diluting the sulfuric acid mixture into ice water precipitates the diazonium salt as a reactive slurry, which then reacts with aqueous iodide.
-
Quench: Prepare a 1 L beaker containing 300 g of crushed ice . Slowly pour the sulfuric acid reaction mixture onto the ice with vigorous stirring. A yellow/brown precipitate (the diazonium sulfate) may form.
-
Iodide Addition: Dissolve 10 g (60 mmol, ~3 eq) of Potassium Iodide (KI) in 50 mL of water. Add this solution slowly to the ice/diazonium slurry.
-
Reaction:
-
Gas evolution (
) will begin immediately. -
Allow the mixture to warm to room temperature naturally over 1 hour.
-
Heat the mixture slowly to 80-90°C for 1 hour to drive the reaction to completion and decompose any remaining diazonium species.
-
Observation: The solid will change color to a brownish-red, and violet iodine vapors may be visible.
-
Phase 3: Workup & Purification
Rationale: The crude product contains free iodine (
-
Filtration: Filter the hot reaction mixture through a sintered glass funnel.
-
Iodine Removal: Wash the filter cake with 10% aqueous Sodium Bisulfite (
) solution until the filtrate is colorless (removes ). Wash thoroughly with water to remove acid and salts. -
Drying: Dry the crude solid in a vacuum oven at
. -
Recrystallization:
-
Dissolve the crude solid in boiling Nitrobenzene or DMF (approx. 20-30 mL per gram).
-
Hot filter to remove inorganic salts/carbon.
-
Cool slowly to room temperature to crystallize 1,5-diiodoanthraquinone.
-
Filter and wash with a small amount of cold ethanol.
-
DOT Diagram: Process Workflow
Caption: Operational workflow for the synthesis and purification of 1,5-DIAQ.
Process Monitoring & Quality Control (QC)
| Parameter | Method | Expected Result | Note |
| Reaction Progress | TLC (Silica) | Disappearance of polar amine spot | Solvent: Toluene/Acetone (9:1). Product is less polar (higher |
| Iodine Removal | Visual | Wash filtrate is colorless | If filtrate is violet/brown, continue Bisulfite wash. |
| Identity | Melting Point | > 300°C (Decomposes) | High MP is characteristic of anthraquinones. |
| Structure | IR Spectroscopy | Absence of N-H stretch | N-H usually at 3300-3400 |
| Purity | Elemental Analysis | C: ~36.5%, H: ~1.3%, I: ~55.2% | Calculated for |
Troubleshooting Guide
-
Issue: Low Yield / Tarry Product
-
Cause: Temperature during diazotization exceeded 10°C, causing decomposition of the diazonium salt into phenols or tars.
-
Solution: Strictly control ice bath temperature; add nitrite slower.[3]
-
-
Issue: Incomplete Conversion (Mono-iodo product)
-
Cause: Insufficient nitrite or insufficient reaction time.
-
Solution: Ensure a slight excess of
(2.2 to 2.5 equivalents) and allow full digestion time (2 hours) before quenching.
-
-
Issue: Product retains violet color
-
Cause: Trapped molecular iodine (
). -
Solution: Grind the crude solid before the bisulfite wash to increase surface area, or perform a Soxhlet extraction with ethanol before recrystallization.
-
References
-
Sandmeyer Reaction Overview
- Google Patents. Process for the preparation of 1,5- and 1,8-diamino-anthraquinone. US3933868A.
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Purification of Anthraquinones
-
European Patent Office. Process for the purification of anthraquinone derivatives. EP2497761. Retrieved from [Link]
-
Sources
Suzuki-Miyaura cross-coupling of 1,5-diiodoanthraquinone
Executive Summary
This guide details the protocol for the palladium-catalyzed cross-coupling of 1,5-diiodoanthraquinone (1,5-DIAQ) with aryl boronic acids. While anthraquinone derivatives are essential scaffolds in the synthesis of chiral organocatalysts, DNA intercalators, and OLED emitters, the 1,5-substitution pattern presents unique challenges compared to the more common 2,6- or 9,10-isomers.
The Challenge:
-
Solubility: 1,5-DIAQ is a rigid, planar aromatic system with extremely low solubility in standard organic solvents (THF, MeCN), often leading to heterogeneous reaction mixtures and stalled kinetics.
-
Peri-Strain: The iodine atoms at positions 1 and 5 experience significant steric repulsion from the carbonyl oxygens at positions 9 and 10 (the peri-effect). This hinders the oxidative addition step and complicates the reductive elimination of bulky biaryls.
The Solution: This protocol utilizes a high-temperature, mixed-solvent system combined with a large bite-angle ligand to overcome the activation energy barrier imposed by the peri-carbonyls.
Strategic Analysis of Reaction Parameters
To ensure reproducibility, we must understand the mechanistic bottlenecks.
Catalyst & Ligand Selection[1][2]
-
Standard:
is the baseline but often fails to drive the reaction to completion due to thermal instability at the required reflux temperatures ( C). -
Recommended:
(1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).-
Reasoning: The ferrocenyl backbone creates a large bite angle, which forces the palladium center to be more electron-rich (facilitating Oxidative Addition into the hindered C-I bond) and sterically open (facilitating Reductive Elimination of the bulky product). It is also thermally robust.[1]
-
Solvent System (The Critical Variable)
Standard Suzuki solvents (THF/Water) are insufficient here. The substrate will remain a brick at the bottom of the flask.
-
System: Toluene : 1,4-Dioxane : Water (4:1:1) .
-
Toluene provides high-temperature stability (
C). -
Dioxane acts as a phase-transfer bridge for the aqueous base.
-
Water is essential to dissolve the inorganic base and activate the boronic acid to the boronate species.[2]
-
Base Selection
-
Recommended: Cesium Carbonate (
) .[1]-
Reasoning: Unlike
, Cesium has a larger cation radius ("Cesium Effect"), which improves solubility in the organic phase and aids in the polarization of the Pd-Halide bond during transmetallation.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle adapted for the steric constraints of 1,5-DIAQ. Note the emphasis on the peri-repulsion during the oxidative addition.
Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by peri-carbonyl steric hindrance.
Experimental Protocol
Protocol A: Synthesis of 1,5-Diphenylanthraquinone (Standard)
Scale: 1.0 mmol (approx. 460 mg of 1,5-DIAQ)
Time: 12–18 Hours
Temperature:
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
|---|---|---|---|
| 1,5-Diiodoanthraquinone | 461.98 | 1.0 | 462 mg |
| Phenylboronic Acid | 121.93 | 3.0 | 366 mg |
|
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.
-
Loading: Add 1,5-DIAQ, Phenylboronic acid, and
to the flask. -
Solvent Addition: Add Toluene, Dioxane, and Water.
-
Degassing (Crucial): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of this reaction; it causes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalyst Addition: Add the Pd catalyst quickly against a positive flow of inert gas. Seal the vessel immediately.
-
Reaction: Heat the mixture to
C with vigorous stirring (1000 rpm). The solid starting material will slowly dissolve as the reaction progresses and the more soluble product forms. -
Monitoring: Monitor by TLC (Eluent: Toluene/Hexane 1:1). Starting material (
) is yellow; Product ( ) is often bright yellow/orange and fluorescent. -
Workup (The "Filtration Trick"):
-
Self-Validating Step: Most 1,5-diarylanthraquinones are poorly soluble in ethanol but soluble in hot toluene.
-
Add 20 mL of Methanol or Ethanol to the reaction mixture. This precipitates the product while keeping the catalyst and excess boronic acid in solution.
-
Filter the solids through a Buchner funnel.
-
Wash the cake with water (to remove Cs salts) and cold methanol.
-
Purification: Recrystallize the crude solid from boiling Toluene or Chlorobenzene. Column chromatography is rarely needed if the precipitation workup is done correctly.
Workflow Diagram
Caption: Optimized workflow emphasizing the precipitation workup to avoid chromatography.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to high heat or O2. | Ensure stricter degassing. Switch to |
| Starting Material Remains | Incomplete oxidative addition due to sterics. | Increase catalyst loading to 10 mol%. Switch ligand to SPhos or XPhos (highly active for hindered substrates). |
| Mono-coupled Product | Reaction stopped halfway. | Ensure 3.0+ equivalents of boronic acid. Extend reaction time to 24h. |
| Low Solubility | Substrate not dissolving. | Add DMF (10-20% v/v) to the solvent mixture. Increase temp to |
Safety & Handling
-
Anthraquinones: Many derivatives are DNA intercalators. Treat all solids as potential mutagens. Use a localized exhaust hood and double-glove.
-
Palladium Residues: Heavy metal waste. Do not dispose of down the drain.
-
Pressure: If using a sealed tube at
C, ensure the vessel is rated for pressure, as Toluene/Water azeotropes can generate pressure.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Context on Pd mechanisms and ligand effects). Link
-
Gou, F., et al. (2010). Synthesis and properties of soluble anthraquinone derivatives. Synthetic Metals, 160(17-18), 1933-1938. (Specifics on anthraquinone solubility and coupling). Link
-
Langer, P., et al. (2005). Efficient Synthesis of Functionalized Anthraquinones. Tetrahedron, 61(24), 5797-5803. (Precedent for anthraquinone coupling conditions).[3][4][5] Link
Sources
synthesis of covalent organic frameworks (COFs) using 1,5-diiodoanthraquinone
Synthesis of Anthraquinone-Based COFs via 1,5-Diiodoanthraquinone
Executive Summary
This application note details the protocol for synthesizing Carbon-Carbon (C-C) linked Covalent Organic Frameworks (COFs) utilizing 1,5-diiodoanthraquinone (1,5-DIAQ) as a redox-active building block. Unlike common imine-linked COFs (which suffer from hydrolytic instability), C-C coupled frameworks offer exceptional chemical and thermal stability, making them ideal candidates for harsh operating environments such as aqueous redox flow batteries and electrocatalysis .
This guide addresses the specific challenge of the 1,5-substitution pattern , which induces a "stepped" or "zigzag" topology distinct from the linear 2,6-analogs, requiring precise solvothermal control to achieve high crystallinity.
Scientific Rationale & Mechanism
2.1 Why 1,5-Diiodoanthraquinone?
-
Redox Capability: The anthraquinone (AQ) core undergoes a reversible two-electron/two-proton reduction to 9,10-dihydroxyanthracene. This is critical for energy storage applications.
-
Bond Stability: Utilizing the iodo-functional groups allows for Suzuki-Miyaura cross-coupling . The resulting C-C bonds are irreversible and resistant to acid/base hydrolysis, unlike reversible Schiff-base (imine) linkages.
-
Topological Control: 1,5-DIAQ acts as a
-symmetric node with a directional angle of approximately 180° (stepped offset). When coupled with a -symmetric knot (e.g., 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene), it forms a honeycomb-like (hcb) or rhombic 2D topology with unique pore channels.
2.2 Reaction Mechanism: Suzuki-Miyaura Polymerization
The synthesis relies on the Pd(0)-catalyzed cross-coupling between aryl iodides and aryl boronates.
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of AQ-COFs. Note that unlike imine condensation, this step is largely irreversible, necessitating slow reaction kinetics to allow for error correction during crystallization.
Materials & Equipment
| Component | Specification | Purpose |
| Monomer A | 1,5-Diiodoanthraquinone (>98% purity) | Redox-active linear linker. Note: Recrystallize from chlorobenzene if purity is low. |
| Monomer B | 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (TBPB) | |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Cross-coupling catalyst. Must be fresh and yellow. |
| Base | Potassium Carbonate (K₂CO₃) (aqueous, 2M) | Activates the boronic ester. |
| Solvent A | 1,4-Dioxane (Anhydrous) | Good solubility for oligomers. |
| Solvent B | Mesitylene (Anhydrous) | High boiling point; regulates precipitation rate. |
| Vessel | Pyrex tube (10 mL) with high-vacuum valve or flame-seal capability | Withstands high pressure/temperature. |
Experimental Protocol
Phase 1: Pre-Synthetic Preparation
Critical Step: The ratio of solvents controls the crystallinity. A mix of Dioxane/Mesitylene is standard, but for 1,5-DIAQ, a higher proportion of Mesitylene is often required to slow down precipitation.
-
Prepare the Tube: Wash a 10 mL Pyrex tube with Aqua Regia (Caution!), rinse with water/acetone, and dry in an oven at 120°C.
-
Charge Reactants: In a glovebox (Ar or N₂ atmosphere), add:
-
1,5-Diiodoanthraquinone: 46.0 mg (0.10 mmol)
-
TBPB (Boronate Node): 42.0 mg (0.067 mmol) [1.5:1 molar ratio]
-
Pd(PPh₃)₄: 3.0 mg (2-5 mol%)
-
-
Solvent Addition:
-
Add 2.0 mL Mesitylene .
-
Add 1.0 mL 1,4-Dioxane .
-
Add 0.3 mL of aqueous K₂CO₃ (2.0 M) .
-
Note: The biphasic system is normal.
-
Phase 2: Degassing & Sealing (Freeze-Pump-Thaw)
Oxygen poisons the Pd catalyst and promotes homocoupling defects.
-
Hook the tube to a Schlenk line.
-
Freeze: Immerse tube in liquid nitrogen (LN₂) until solid.
-
Pump: Open vacuum for 5-10 minutes.
-
Thaw: Close vacuum, remove from LN₂, let thaw to room temperature.
-
Repeat: Perform this cycle 3 times .
-
Seal: Flame-seal the tube under static vacuum (or close high-pressure PTFE valve tightly).
Phase 3: Solvothermal Synthesis
-
Place the sealed tube in a programmable oven or heating block.
-
Ramp: Heat to 120°C over 2 hours.
-
Hold: Maintain at 120°C for 72 hours (3 days) . Do not disturb.
-
Observation: A precipitate (usually yellow/orange to dark brown) will form.
-
-
Cool: Allow to cool to room temperature naturally.
Phase 4: Workup & Activation
Removal of trapped catalyst and unreacted monomers is vital for porosity.
-
Filtration: Open tube and filter the solid.
-
Washing: Wash with H₂O (to remove base), then Acetone, then THF.
-
Soxhlet Extraction:
-
Day 1: Tetrahydrofuran (THF) (Removes oligomers).
-
Day 2: Chloroform (Removes traces of monomers).
-
-
Drying:
-
Vacuum dry at 100°C for 12 hours.
-
Optional but Recommended: Supercritical CO₂ drying (if pore collapse is suspected).
-
Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis and activation of 1,5-DIAQ based COFs.
Characterization & Expected Data
| Technique | Expected Outcome | Troubleshooting (If Failed) |
| PXRD (Powder X-Ray Diffraction) | Sharp peaks at low 2 | Amorphous halo: Reaction too fast. Increase Mesitylene ratio or decrease temperature to 100°C. |
| N₂ Sorption (77 K) | Type I or IV isotherm. High surface area (>600 m²/g).[1] | Low Surface Area: Pore collapse. Use Supercritical CO₂ activation. |
| FT-IR Spectroscopy | Disappearance of C-I stretch (~500 cm⁻¹). Appearance of C-C aromatic vibrations. | Residual C-I: Incomplete reaction. Increase time or catalyst load. |
| Cyclic Voltammetry (CV) | Reversible redox peaks (Quinone/Hydroquinone) in 0.1M TBA-PF₆/Acetonitrile. | Large peak separation: Low conductivity. Mix with conductive carbon (Super P) for electrode prep. |
References
-
General C-C COF Synthesis: Bi, S., et al. (2019). "Two-dimensional semiconducting covalent organic frameworks via Suzuki-Miyaura coupling." Journal of the American Chemical Society. Link
-
Anthraquinone COFs for Energy: DeBlase, C. R., et al. (2013). "β-Ketoenamine-linked covalent organic frameworks capable of pseudocapacitive energy storage." Journal of the American Chemical Society. Link
-
On-Surface Ullmann Coupling of 1,5-DIAQ: Fan, Q., et al. (2013). "On-surface synthesis of two-dimensional covalent organic structures via Ullmann coupling." ACS Nano. Link
-
Topology of Anthraquinone Linkers: Mullangi, D., et al. (2016). "Synthesis of robust, highly crystalline covalent organic frameworks via Suzuki polymerization." Scientific Reports. Link
Sources
Application Note & Protocols: 1,5-Diiodoanthraquinone as a Strategic Intermediate for the Convergent Synthesis of Anthracycline Antibiotic Aglycones
Abstract: Anthracycline antibiotics, such as doxorubicin and daunorubicin, are among the most potent and widely used anticancer agents in clinical practice.[1] Their tetracyclic 7,8,9,10-tetrahydro-tetracene-5,12-quinone core is a formidable synthetic challenge. This document outlines a modern, convergent synthetic strategy employing 1,5-diiodoanthraquinone as a versatile and strategic intermediate. By leveraging the reactivity of the carbon-iodine bonds in palladium-catalyzed cross-coupling reactions, this approach offers a modular and efficient pathway to novel anthracycline aglycones. We provide detailed protocols for the preparation of the key diiodo-intermediate and its subsequent elaboration via Suzuki-Miyaura and Sonogashira cross-coupling reactions, supported by mechanistic insights and workflow visualizations.
Introduction: The Enduring Challenge and Opportunity in Anthracycline Synthesis
Anthracyclines function primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II, which ultimately prevents the religation of DNA breaks and leads to cancer cell death.[1] Despite their efficacy, clinical use is hampered by significant side effects, most notably dose-dependent cardiotoxicity, which is linked to the generation of reactive oxygen species (ROS) and a combination of DNA and chromatin damage.[2][3][4] This has fueled a persistent search for new analogs with an improved therapeutic index—retaining or enhancing anticancer activity while minimizing cardiac damage.[3]
Total synthesis and semi-synthetic modifications of the anthraquinone core are paramount to this effort.[2][5] Traditional synthetic routes are often linear and suffer from low overall yields and limited flexibility for analog creation. A more powerful approach is a convergent synthesis, where large fragments of the molecule are prepared separately and then joined. 1,5-Diiodoanthraquinone emerges as a superior building block for such a strategy. Its two iodine atoms provide reactive handles for modern cross-coupling chemistry, enabling the efficient construction of the A and B rings onto the pre-formed CD ring system of the anthraquinone core.
Strategic Rationale: Why 1,5-Diiodoanthraquinone?
The choice of a di-iodinated intermediate is deliberate and grounded in the principles of modern organometallic chemistry.
-
Reactivity: The C(sp²)–I bond is the most reactive of the carbon-halogen bonds (C–I > C–Br > C–Cl) in the oxidative addition step of palladium-catalyzed cross-coupling cycles. This ensures efficient reaction kinetics, often under milder conditions than corresponding bromo- or chloro-substrates.
-
Versatility: The iodo groups can participate in a wide array of C-C bond-forming reactions, including Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Stille (with organostannanes), and Heck (with alkenes) couplings. This versatility allows for the introduction of diverse functionalities to build the final tetracyclic system.
-
Convergent Design: Starting with 1,5-diiodoanthraquinone allows for the late-stage introduction of complex, pre-functionalized fragments, dramatically shortening the overall synthetic sequence and facilitating the creation of a library of analogs for structure-activity relationship (SAR) studies.
Below is a conceptual diagram illustrating the central role of 1,5-diiodoanthraquinone in a convergent synthesis strategy.
Caption: Convergent synthesis strategy for anthracycline aglycones.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis and application of 1,5-diiodoanthraquinone. Safety is paramount; all procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of 1,5-Diiodoanthraquinone
The most direct route to 1,5-diiodoanthraquinone is the iodination of commercially available 1,5-dihydroxyanthraquinone (anthrarufin). This protocol is adapted from established methods for the iodination of phenolic compounds.
Materials:
-
1,5-Dihydroxyanthraquinone (1 equivalent)
-
Iodine (I₂) (2.5 equivalents)
-
Periodic acid (H₅IO₆) (1.0 equivalent)
-
Methanol (MeOH)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
Procedure:
-
To a round-bottom flask, add 1,5-dihydroxyanthraquinone and methanol to create a slurry.
-
Add iodine and periodic acid to the mixture. The periodic acid serves as a re-oxidant for HI produced during the reaction, allowing for the efficient use of elemental iodine.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold deionized water. The product will precipitate.
-
Add 10% sodium thiosulfate solution dropwise until the dark color of excess iodine is discharged.
-
Filter the resulting solid precipitate through a Büchner funnel and wash thoroughly with deionized water, followed by a small amount of cold methanol.
-
Dry the solid under vacuum to yield crude 1,5-diiodoanthraquinone.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., chlorobenzene or a toluene/ethanol mixture) to obtain the final product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Annulation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and a boronic acid derivative.[6][7] This protocol describes a general procedure for the double Suzuki coupling to form the anthracycline core.
Materials:
-
1,5-Diiodoanthraquinone (1 equivalent)
-
Suitably substituted arylboronic acid or pinacol boronate ester (2.5-3.0 equivalents)
-
Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a bulky phosphine ligand like SPhos (10 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (4-6 equivalents)
-
Solvent: Degassed mixture of Toluene/Water (4:1) or Dioxane/Water (4:1)
-
Inert gas (Argon or Nitrogen)
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
To a dry Schlenk flask, add 1,5-diiodoanthraquinone, the arylboronic acid derivative, the base, the palladium catalyst, and the ligand (if required).
-
Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The choice of a bulky ligand like SPhos is crucial for promoting the reaction at sterically hindered positions.[7]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 3: Annulation via Sonogashira Cross-Coupling
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates that can be further cyclized to form the A-ring of the anthracycline.[8][9][10]
Materials:
-
1,5-Diiodoanthraquinone (1 equivalent)
-
Terminal alkyne (2.5-3.0 equivalents)
-
Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) co-catalyst: Copper(I) iodide (CuI) (5-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 1,5-diiodoanthraquinone, the palladium catalyst, and copper(I) iodide.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The use of a copper(I) co-catalyst is standard for the Sonogashira reaction, though copper-free conditions have also been developed.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insight: The Palladium Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing these reactions. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 1,5-diiodoanthraquinone to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.
Summary of Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the cross-coupling reactions, based on analogous systems reported in the literature.[6][7][8][9][10] Optimization will be required for specific substrates.
| Parameter | Suzuki-Miyaura Reaction | Sonogashira Reaction |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, DIPEA |
| Solvent | Toluene/H₂O, Dioxane/H₂O | THF, DMF |
| Temperature | 80 - 110 °C | 25 - 60 °C |
| Typical Yields | 60 - 90% (per coupling) | 70 - 95% (per coupling) |
| Key Advantage | Access to bi-aryl and complex ring systems. | Direct installation of an alkyne for further chemistry. |
Conclusion
1,5-Diiodoanthraquinone serves as a high-potential, strategic building block for the modern synthesis of anthracycline analogs. The protocols detailed herein for its preparation and subsequent elaboration via palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions provide a robust and flexible platform for researchers in drug discovery and medicinal chemistry. This convergent approach facilitates the rapid generation of novel aglycones, which are essential for developing next-generation anthracycline therapeutics with improved efficacy and reduced toxicity.
References
-
Brimble, M. A., Duncalf, L. J., & Neville, D. (1992). Synthetic Anthracyclines From Anthraquinones. Australian Journal of Chemistry, 45(3), 483-512. [Link]
-
van der Zanden, S. Y., Qiao, X., & Neefjes, J. (2021). Understanding Anthracyclines: Synthesis of a Focused Library of Doxorubicin/Aclarubicin - Inspired Structures. Scholarly Publications Leiden University. [Link]
-
Thorson, J. S., & Biggins, J. B. (2021). Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification. Biotechnology and Bioengineering. [Link]
-
Krohn, K., & Kliche, W. (2010). Synthesis of Functionalized Anthraquinones via Coupling Reactions of 2,6-Diiodo-1,5-dioctyloxy-9,10-anthraquinone. ChemInform. [Link]
-
Wander, D. P., et al. (2022). Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology. Frontiers in Oncology. [Link]
-
Hulst, J., et al. (2021). Anthracyclines: biosynthesis, engineering and clinical applications. Natural Product Reports. [Link]
- Parker, K. A. (1980). Anthracycline synthesis. U.S.
-
Kraus, G. A., & Chen, L. (1991). Synthesis of 1,5- and 1,8-Dihydroxyanthraquinones from a Common Intermediate. A Direct Synthesis of Racemic 7-Deoxyaklavinone. The Journal of Organic Chemistry. [Link]
-
Can, N., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. DergiPark. [Link]
-
Ventura, M. R. (2018). Synthesis of novel anthracycline derivatives containing azido glycosides. Teses e Dissertações da USP. [Link]
-
Gökçe, B., et al. (2021). Synthesis of new anthraquinone compounds and evaluation of their considerable xanthine oxidase inhibitory activities. Semantic Scholar. [Link]
-
Moriuchi, Y. W., Biyani, S. A., & Thompson, D. H. (2021). Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Purdue e-Pubs. [Link]
-
Ryabova, E. S., et al. (2023). The Interaction of Anthracycline Based Quinone-Chelators with Model Lipid Membranes: 1H NMR and MD Study. PMC. [Link]
-
Wikipedia. (2024). Anthracycline. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Bigatti, M., et al. (2021). Large screening of DNA-compatible reaction conditions for Suzuki and Sonogashira cross-coupling. Research Collection ETH Zurich. [Link]
-
Zholdassova, A., et al. (2021). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4215062A - Anthracycline synthesis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of n-Type Organic Semiconductors from Anthraquinone Halides
Executive Summary & Strategic Rationale
The development of air-stable, high-mobility n-type (electron-transporting) organic semiconductors remains a critical bottleneck in organic electronics. While p-type (hole-transporting) materials like pentacene are ubiquitous, n-type counterparts often suffer from high LUMO (Lowest Unoccupied Molecular Orbital) levels, making them susceptible to oxidative trapping by atmospheric oxygen.
Anthraquinone halides (e.g., 1,5-dichloroanthraquinone, 2,6-dibromoanthraquinone) serve as a privileged scaffold for solving this problem. The anthraquinone core is inherently redox-active. By replacing halogen substituents with strong electron-withdrawing groups (EWGs) such as nitriles (–CN) or extending the conjugation with electron-deficient alkynes, we can:
-
Deepen the LUMO Level: Target a LUMO of -4.0 eV or lower to ensure air stability.
-
Planarize the Core: Facilitate close
- stacking for high electron mobility ( ). -
Enable Solution Processability: Functionalization allows for solubility in common organic solvents for spin-coating or printing.
This guide details the protocols for converting anthraquinone halides into high-performance n-type semiconductors via Palladium-Catalyzed Cyanation and Sonogashira Cross-Coupling .
Critical Safety & Pre-Requisite Checks
Cyanide Hazard Management
WARNING: Protocol A involves Zinc Cyanide (
-
Engineering Control: All weighing and reactions must occur in a certified fume hood or glovebox.
-
Waste Protocol: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
-
Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available on-site.
Material Purity Standards
For semiconductor applications, "reagent grade" (98%) is insufficient. Impurities act as charge traps.
-
Starting Material: Anthraquinone halides must be recrystallized from chlorobenzene or sublimed prior to use.
-
Solvents: Anhydrous, deoxygenated (sparged with Argon for 30 mins) solvents are non-negotiable.
Protocol A: LUMO Engineering via Pd-Catalyzed Cyanation
This protocol synthesizes 1,5-dicyanoanthraquinone (or 2,6-analogues) from the corresponding dichloro/dibromo precursor. The introduction of cyano groups dramatically lowers the LUMO energy, stabilizing the electron transport channel against oxidation.
Reaction Scheme & Mechanism
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Zinc dust is added to reduce the Pd(II) precatalyst to the active Pd(0) species in situ and to prevent catalyst poisoning by the cyanide anions.
Reagents & Stoichiometry[2][3]
| Reagent | Equiv.[2] | Role | Notes |
| Halo-Anthraquinone | 1.0 | Substrate | 1,5-dichloro- or 2,6-dibromo-AQ |
| 1.2 (per halide) | Cyanating Agent | Highly Toxic. Handle in Glovebox. | |
| 0.05 (5 mol%) | Catalyst | Robust against thermal degradation. | |
| Zn Dust | 0.20 (20 mol%) | Activator | Polymorph <10 micron preferred. |
| DMAc | 0.1 M Conc. | Solvent | N,N-Dimethylacetamide. Anhydrous. |
Step-by-Step Procedure
-
Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the Halo-Anthraquinone (1.0 equiv),
(2.4 equiv total for di-substitution), (5 mol%), and Zn dust (20 mol%). -
Solvation: Add anhydrous DMAc. Seal the tube with a Teflon screw cap.
-
Reaction: Remove from glovebox and place in a pre-heated oil bath at 140°C . Stir vigorously for 12–24 hours.
-
Checkpoint: The suspension often changes color (e.g., yellow to dark orange/brown) indicating formation of the charge-transfer complex.
-
-
Quench: Cool to room temperature. Pour the mixture into a 5% aqueous ammonia solution (to solubilize zinc salts).
-
Filtration: Filter the precipitate. This crude solid contains your product + Pd black.
-
Note: The filtrate contains cyanide. Treat immediately with bleach.
-
-
Soxhlet Extraction: Place the crude solid in a Soxhlet thimble. Extract with chloroform or chlorobenzene until the washings are colorless. The product will crystallize in the boiling flask.
-
Final Purification: Gradient Sublimation (See Section 5).
Protocol B: Conjugation Extension via Sonogashira Coupling
To improve solid-state packing and mobility, extending the core with alkynes is effective. This protocol describes coupling with (triisopropylsilyl)acetylene (TIPS-acetylene) to enhance solubility and
Reagents[2][4]
| Reagent | Equiv.[2] | Role |
| Halo-Anthraquinone | 1.0 | Substrate |
| TIPS-Acetylene | 2.5 | Alkyne Source |
| 0.05 | Catalyst | |
| CuI | 0.03 | Co-catalyst |
| 1:1 Mix | Solvent/Base |
Procedure
-
Degassing: Sparge the
/THF mixture with Argon for 45 minutes. Oxygen promotes homocoupling of the alkyne (Glaser coupling), creating impurities that are difficult to remove. -
Addition: Add the anthraquinone halide,
, and CuI to a Schlenk flask under Argon flow. -
Injection: Add the solvent mixture via syringe, followed by the TIPS-acetylene.
-
Heating: Heat to 80°C for 16 hours.
-
Workup: Remove solvent in vacuo. Redissolve in DCM, wash with
(aq) to remove Copper, then brine. Dry over . -
Purification: Silica gel chromatography (Hexane:DCM gradient) followed by recrystallization from Ethanol.
Workflow Visualization
The following diagram illustrates the decision matrix and workflow for synthesizing these materials.
Figure 1: Decision matrix and synthetic workflow for n-type anthraquinone semiconductors.
Characterization & Validation Protocols
Trustworthy data is the hallmark of a valid semiconductor synthesis. You must validate the energy levels before device fabrication.
Cyclic Voltammetry (CV) - The "LUMO Check"
This is the primary method to estimate the LUMO level and predict air stability.
-
Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M
in anhydrous DCM (for soluble derivatives) or as a thin film on the working electrode (for insoluble nitriles). -
Standard: Ferrocene (
) internal standard. -
Calculation:
Where is the energy level of ferrocene below vacuum. -
Target Metric: For air stability,
should be vs , corresponding to a LUMO .
Electronic Band Engineering Diagram
The following diagram visualizes why we perform these specific functionalizations.
Figure 2: Impact of cyanation on frontier molecular orbital energy levels.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Cyanation) | Catalyst poisoning by | Increase Zn dust (activator) loading; ensure slow addition of cyanide source. |
| Black Precipitate | Pd precipitation (Pd Black) | Ligand dissociation. Lower reaction temp slightly or add excess dppf ligand. |
| Poor Device Mobility | Impurities / Traps | Sublimation is mandatory. Recrystallized material often retains solvent traps. |
| Glaser Coupling (Alkyne) | Oxygen in Sonogashira | Re-degas solvents. Ensure positive Argon pressure during addition. |
References
-
Review of n-Type Materials: Usta, H., Facchetti, A., & Marks, T. J. (2011). n-Channel Semiconductor Materials Design for Organic Complementary Circuits. Accounts of Chemical Research. Link
-
Cyanation Protocol: Yeung, P. Y., et al. (2011).[3] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides. Organic Letters. Link
-
Anthraquinone Stability: Zhang, X., et al. (2022). A high mobility air-stable n-type organic small molecule semiconductor.[4] Nature Communications. Link
-
LUMO Engineering: Ahmed, E., et al. (2010). Novel Semiconducting Quinone for Air-Stable n-Type Organic Field-Effect Transistors. ACS Applied Materials & Interfaces.[4] Link
-
Safety (Cyanide): National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 1,5-Diiodoanthraquinone
Prepared by: The Senior Application Scientist Team
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 1,5-diiodoanthraquinone in chloroform. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 1,5-diiodoanthraquinone exhibiting poor solubility in chloroform?
Answer: The limited solubility of 1,5-diiodoanthraquinone in chloroform, a moderately polar solvent, stems from a mismatch between intermolecular forces. The core issue lies in the high crystal lattice energy of the solute.
Scientific Rationale: 1,5-diiodoanthraquinone is a large, planar, and highly symmetrical molecule. This structure allows for efficient packing in a solid crystal lattice, leading to strong intermolecular forces (solute-solute interactions), primarily van der Waals forces and potentially halogen bonding. For dissolution to occur, the energy released from the new interactions between the solute and solvent molecules (solute-solvent) must be sufficient to overcome both the solute-solute forces and the solvent-solvent forces.[1] While haloarenes are generally soluble in organic solvents, the strong crystal packing of this specific molecule makes it challenging for chloroform molecules to effectively solvate and break apart the lattice.[2][3]
Q2: What are the simplest, most immediate steps I can take to improve solubility?
Answer: The most direct methods are applying heat and/or sonication. These techniques use physical energy to overcome the activation energy barrier of dissolution.
Scientific Rationale:
-
Heating: For most solids, solubility increases with temperature.[4][5] Increasing the temperature of the chloroform provides thermal energy to the system. This energy increases the kinetic motion of both the solvent and solute molecules, helping to overcome the strong solute-solute interactions within the crystal lattice and facilitating dissolution.[5] A study on using chloroform as a mobile phase in chromatography demonstrated that increasing the temperature significantly improved the solubility and separation of solutes.[6]
-
Sonication: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[7] This process generates localized areas of high pressure and temperature, creating powerful micro-jets and shockwaves. These forces mechanically break down the solute particles and disrupt the crystal lattice, increasing the surface area available for solvation and accelerating the dissolution process.[8] Sonication is particularly effective for driving compounds into solution up to their thermodynamic solubility limit much faster than simple agitation.[9]
Experimental Protocol: Simple Dissolution Enhancement
-
Place your weighed 1,5-diiodoanthraquinone into a suitable glass vial.
-
Add the desired volume of chloroform.
-
Place the vial in a heated water bath or on a hot plate with magnetic stirring. Gradually increase the temperature. Caution: Chloroform has a boiling point of ~61°C. Ensure your apparatus is properly vented in a fume hood and do not exceed this temperature in an open or loosely sealed container.
-
If heating alone is insufficient, transfer the vial to an ultrasonic bath.
-
Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the solvent.
-
Alternate between gentle heating/stirring and sonication until the solute is dissolved.
Troubleshooting Flowchart for Basic Solubility Issues
Caption: Basic troubleshooting workflow.
Q3: Heating and sonication helped, but I need a higher concentration. What is the next logical step?
Answer: Employing a co-solvent is a highly effective and widely used strategy. This involves adding a small amount of a second, miscible solvent to your primary solvent (chloroform) to create a solvent system with more favorable properties for your solute.[10]
Scientific Rationale: Co-solvency works by altering the overall polarity and hydrogen-bonding characteristics of the solvent mixture.[11] The goal is to create a solvent environment that is more "like" the solute. By adding a carefully chosen co-solvent, you can reduce the interfacial tension between the solute and the solvent, making it easier for the solvent system to solvate the solute molecules.[12][13] For a molecule like 1,5-diiodoanthraquinone, which has a large non-polar core but polar carbonyl groups, a co-solvent can help bridge this polarity gap.
How to Choose a Co-Solvent: The ideal co-solvent should be miscible with chloroform and have a higher affinity for 1,5-diiodoanthraquinone. Since the solute has aromatic character and some polar functionality, consider co-solvents that share these features.
| Co-Solvent Candidate | Rationale | Starting Ratio (v/v) |
| Toluene | Aromatic, non-polar. Can interact favorably with the anthraquinone core via π-π stacking. | 9:1 (Chloroform:Toluene) |
| Dichloromethane (DCM) | More polar than chloroform. Can offer slightly different solvation properties while being chemically similar. | 9:1 (Chloroform:DCM) |
| Dimethyl Sulfoxide (DMSO) | Highly polar, aprotic. Excellent at dissolving a wide range of organic compounds. Use sparingly due to its high boiling point.[1] | 19:1 (Chloroform:DMSO) |
| Tetrahydrofuran (THF) | Moderately polar ether. Can interact with the polar and non-polar regions of the solute. | 9:1 (Chloroform:THF) |
Experimental Protocol: Co-Solvent Screening
-
Set up several vials, each with the same amount of 1,5-diiodoanthraquinone.
-
Prepare pre-mixed solvent systems (e.g., 9:1 Chloroform:Toluene, 19:1 Chloroform:DMSO).
-
Add the same total volume of each solvent mixture to the respective vials.
-
Agitate all vials under the same conditions (e.g., vortex for 1 minute, then let stand for 1 hour at room temperature).
-
Visually inspect and compare the amount of dissolved solid in each vial to identify the most effective co-solvent system.
-
For the most promising systems, you can optimize the ratio further.
Logical Relationship of Co-Solvency
Caption: How co-solvency improves solubility.
Q4: Are there any potential downsides or compatibility issues with these methods?
Answer: Yes, each method has considerations. The primary concern is the stability of your compound and the compatibility of the chosen method with your downstream application.
-
Heating: While effective, prolonged exposure to high temperatures could potentially degrade sensitive compounds. For anthraquinones, which are generally stable, this risk is lower but should not be dismissed without verification, especially if other reactive species are present.
-
Sonication: High-energy sonication can, in some cases, induce chemical reactions (sonochemistry) or degrade molecules, though this is less common with the energy levels of a standard laboratory cleaning bath.[14]
-
Co-solvents: The co-solvent must be compatible with your subsequent experimental steps. For example, a high-boiling point co-solvent like DMSO is difficult to remove under vacuum and may interfere with certain assays or reactions. Always consider the chemical properties of the co-solvent and its potential to react with other components in your experiment.[10]
It is always best practice to confirm the integrity of your compound (e.g., by TLC, LC-MS, or NMR) after dissolution if you have any concerns about stability.
References
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug . SciSpace. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion . PMC, National Center for Biotechnology Information. [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs . Journal of Advanced Pharmacy Education and Research. [Link]
-
Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs . Scholars Research Library. [Link]
-
SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS . Universal Journal of Pharmaceutical Research. [Link]
-
How does co-solvency increase solubility . Filo. [Link]
-
Cosolvent . Wikipedia. [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method . ManTech Publications. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . National Center for Biotechnology Information. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . Scribd. [Link]
-
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC . International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
High Throughput Sonication: Evaluation for Compound Solubilization . ResearchGate. [Link]
-
Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity . National Center for Biotechnology Information. [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids . Envirostar. [Link]
-
From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication . Envirostar. [Link]
-
Solubility of Organic Compounds . University of Calgary. [Link]
-
Is sonication essential in solubility testing of a substance? . ResearchGate. [Link]
-
Trichloromethane (chloroform) with Water . National Institute of Standards and Technology. [Link]
-
Effects of Temperature and Pressure on Solubility . University of Minnesota Libraries. [Link]
-
Why do haloalkanes dissolve in organic solvents? . Quora. [Link]
-
Solubility of Organic Compounds . Chemistry Steps. [Link]
-
Physical Properties of Haloalkanes and Haloarenes . CK-12 Foundation. [Link]
-
Solubility . Open Oregon Educational Resources. [Link]
-
Superheated high temperature to improve size exclusion chromatography separation of polyethylene glycols with chloroform as the mobile phase . PubMed. [Link]
-
Factors Affecting Solubility . Chemistry LibreTexts. [Link]
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Superheated high temperature to improve size exclusion chromatography separation of polyethylene glycols with chloroform as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
- 11. How does co-solvency increase solubility | Filo [askfilo.com]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,5-Diiodoanthraquinone
Welcome to the dedicated technical support center for the purification of crude 1,5-diiodoanthraquinone. This guide is designed for researchers, chemists, and professionals in drug development and materials science who are working with this versatile, yet challenging, intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the common hurdles and critical parameters of its purification. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively optimize your purification strategy.
This resource is structured into two main sections:
-
Troubleshooting Guide: This section addresses specific, problem-oriented questions you might encounter during your experiments, offering step-by-step solutions and the underlying scientific rationale.
-
Frequently Asked Questions (FAQs): Here, we tackle broader, more foundational questions regarding the purification of 1,5-diiodoanthraquinone, providing a solid knowledge base for your work.
We will explore the most effective purification techniques, including recrystallization and column chromatography, and delve into the nuances of solvent selection, impurity identification, and yield optimization.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section is designed to be your first point of reference when you encounter unexpected results or difficulties during the purification of 1,5-diiodoanthraquinone. Each question addresses a common problem, providing a detailed explanation of the potential causes and a clear, actionable solution.
Question 1: After recrystallization, my 1,5-diiodoanthraquinone product is still showing significant impurities by TLC/NMR. What went wrong?
Answer:
This is a frequent issue that typically points to one of three primary causes: improper solvent selection, premature crystallization, or the presence of co-precipitating impurities.
-
Underlying Cause 1: Suboptimal Solvent System. The ideal recrystallization solvent should dissolve the 1,5-diiodoanthraquinone sparingly at room temperature but completely at its boiling point. More importantly, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration). If the solvent has similar solubility properties for both your product and the impurities, it will not be effective. Common impurities from the synthesis starting with 1,5-diaminoanthraquinone can include mono-iodo species or unreacted starting material, which may have similar polarities.
-
Underlying Cause 2: Premature Crystallization. If the solution cools too rapidly, the impurities can become trapped within the crystal lattice of the product. This is often the case when a saturated solution is placed directly into an ice bath without allowing for a period of slow cooling at room temperature.
-
Underlying Cause 3: Insufficient Solvent Volume. Using too little solvent can lead to a supersaturated solution where both the product and impurities crash out of solution upon cooling, rather than selectively crystallizing.
Troubleshooting Protocol:
-
Re-evaluate Your Solvent System:
-
Solubility Testing: Before attempting a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents. Good starting points for 1,5-diiodoanthraquinone, a relatively nonpolar molecule, include nitrobenzene, toluene, xylene, or mixtures thereof. For a greener alternative, consider high-boiling point esters or ethers.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide a much finer-tuned solubility gradient. For example, you could dissolve the crude product in a good solvent like hot dichloromethane (DCM) and then slowly add a poor solvent like hexane until the solution becomes turbid, then reheat to clarify and allow to cool slowly.
-
-
Optimize the Cooling Process:
-
Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature. This encourages the formation of well-ordered crystals and minimizes the inclusion of impurities.
-
Insulation: Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can further slow down the crystallization process.
-
Seeding (Optional): If pure crystals are available, adding a single seed crystal can promote the growth of larger, purer crystals.
-
-
Ensure Complete Dissolution: Use a sufficient volume of boiling solvent to fully dissolve the crude product. It is better to use a slightly larger volume and then evaporate some of the solvent to reach the saturation point than to start with too little.
Question 2: My column chromatography separation of 1,5-diiodoanthraquinone is poor, with significant overlap between the product and impurity bands. How can I improve the resolution?
Answer:
Poor resolution in column chromatography is a classic problem that can almost always be traced back to the choice of the stationary phase, the mobile phase, or the column packing technique.
-
Underlying Cause 1: Inappropriate Mobile Phase Polarity. The principle of chromatography is differential partitioning. If your eluent is too polar, it will move all components, including your product and impurities, up the column too quickly, resulting in poor separation. If it's not polar enough, everything will remain at the baseline. The key is to find the "sweet spot" where the retention factor (Rf) of your product is around 0.3 on a TLC plate, as this generally provides the best separation on a column.
-
Underlying Cause 2: Column Overloading. There is a finite capacity for any given column. If you load too much crude material, the bands will broaden and inevitably overlap, regardless of how good your solvent system is.
-
Underlying Cause 3: Poorly Packed Column. Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase, causing streaking and band distortion.
Troubleshooting Protocol:
-
Systematic TLC Analysis for Eluent Optimization:
-
Eluent Screening: Before running a column, systematically test a range of solvent systems using TLC. A common starting point for molecules of this type is a mixture of a nonpolar solvent like hexane or cyclohexane and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Gradient Elution: If a single isocratic system doesn't provide good separation between all spots, a gradient elution on the column will be necessary. Start with a less polar mixture to elute the less polar impurities, and gradually increase the polarity to elute your product and then the more polar impurities.
-
-
Optimize Column Parameters:
-
Stationary Phase: For most applications, standard silica gel (60 Å, 230-400 mesh) is sufficient.
-
Column Dimensions: Use a column with a diameter and length appropriate for the amount of material you are separating. A general rule of thumb is a silica gel to crude product ratio of at least 30:1 by weight.
-
Packing Technique: Ensure a homogenous, tightly packed column. A "slurry packing" method, where the silica gel is mixed with the initial eluent and then poured into the column, is generally more reliable than dry packing.
-
-
Sample Loading:
-
Dry Loading: For compounds that are not highly soluble in the initial eluent, "dry loading" is often superior. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your packed column. This results in a much sharper starting band.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1,5-diiodoanthraquinone?
The impurities in crude 1,5-diiodoanthraquinone are largely dependent on the synthetic route used. A common synthesis involves the diazotization of 1,5-diaminoanthraquinone followed by a Sandmeyer-type reaction with potassium iodide. Potential impurities from this process include:
-
Unreacted Starting Material: 1,5-diaminoanthraquinone.
-
Mono-iodinated Species: 1-amino-5-iodoanthraquinone or 1-iodo-5-aminoanthraquinone.
-
Hydroxy-substituted byproducts: 1,5-dihydroxyanthraquinone (quinizarin) or mono-hydroxy-mono-iodo species, arising from the reaction of the diazonium salt with water.
-
Polymeric materials: Tarry byproducts from side reactions of the diazonium salts.
Q2: Can sublimation be used to purify 1,5-diiodoanthraquinone?
Yes, sublimation is a viable purification technique for 1,5-diiodoanthraquinone, particularly for removing non-volatile or highly polar impurities. Sublimation works best for compounds that have a relatively high vapor pressure at a temperature below their melting point. Given its rigid, planar structure, 1,5-diiodoanthraquinone can often be effectively purified by vacuum sublimation. This method is especially useful as a final polishing step after recrystallization or chromatography to obtain a highly pure, crystalline product.
Q3: What is a general, reliable workflow for the purification of gram-scale quantities of crude 1,5-diiodoanthraquinone?
A robust and scalable workflow for purifying gram-scale quantities of crude 1,5-diiodoanthraquinone would typically involve a multi-step approach to systematically remove different types of impurities.
Purification Workflow Diagram
Caption: A multi-step purification workflow for 1,5-diiodoanthraquinone.
Step-by-Step Protocol:
-
Initial Recrystallization:
-
Place the crude 1,5-diiodoanthraquinone in a round-bottom flask equipped with a reflux condenser.
-
Add a suitable high-boiling point solvent, such as nitrobenzene or o-dichlorobenzene, in a quantity sufficient to dissolve the solid at reflux.
-
Heat the mixture to reflux with stirring until all the solid has dissolved.
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of a cold, non-polar solvent like hexane to remove residual solvent, and dry under vacuum.
-
-
Column Chromatography (if necessary):
-
If the recrystallized product is still not pure by TLC, prepare a silica gel column.
-
Determine an optimal eluent system (e.g., a hexane/ethyl acetate mixture) by TLC.
-
Dry-load the partially purified product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Final Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as NMR spectroscopy, melting point determination, and elemental analysis.
-
Quantitative Data Summary
| Purification Method | Typical Solvent/Eluent System | Key Advantages | Key Disadvantages |
| Recrystallization | Nitrobenzene, Toluene, Xylenes | Good for removing bulk impurities, scalable. | May not remove impurities with similar solubility. |
| Column Chromatography | Hexane/Ethyl Acetate or Hexane/DCM gradients | High resolution for closely related impurities. | More time-consuming, requires more solvent. |
| Vacuum Sublimation | N/A | Excellent for final polishing, removes non-volatile residues. | Not suitable for all impurities, can be difficult to scale up. |
References
- Eckert, K. (1925). Process for the manufacture of iodo derivatives of the anthraquinone series. US Patent 1,553,939.
-
National Center for Biotechnology Information. (n.d.). 1,5-Diiodoanthraquinone. PubChem Compound Summary for CID 66085. Retrieved from [Link]
Technical Support Center: Purification of 1,5-Diiodoanthracene-9,10-dione
Case ID: 15-DI-AQ-PURIFICATION Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
The Challenge:
1,5-Diiodoanthracene-9,10-dione (1,5-diiodoanthraquinone) presents a significant purification challenge due to its rigid, planar aromatic core and high symmetry. These features lead to strong
The Solution Strategy:
Standard low-boiling solvents (Ethanol, DCM, Acetone) are ineffective. Successful recrystallization requires high-boiling aromatic solvents capable of disrupting the intermolecular stacking at elevated temperatures (
Solvent Compatibility Matrix
The following solvents have been evaluated based on boiling point (BP), solubilizing power for halo-anthraquinones, and safety profile.
| Solvent Class | Solvent Name | Boiling Point | Solubility Rating | Technical Notes |
| Primary (Recommended) | Nitrobenzene | 210.9°C | High (at reflux) | The "Gold Standard" for anthraquinones. Excellent solubilizing power at high T; forms needle-like crystals upon cooling. Warning: Toxic/absorbed through skin.[1] |
| Secondary (Standard) | 1,2-Dichlorobenzene | 180.5°C | Moderate-High | (ODCB). Good alternative to nitrobenzene. Slightly easier to remove due to lower BP, but still requires vacuum drying. |
| Green/Alternative | Anisole | 154°C | Moderate | A "greener" aromatic option. May require larger volumes but avoids the toxicity of nitro compounds. |
| Polar Aprotic | DMF / DMAc | ~153-165°C | High | Use with Caution. Risk of nucleophilic attack (displacing iodide) or reduction at reflux temperatures. Only use if aromatics fail. |
| Washing Only | Glacial Acetic Acid | 118°C | Low | Good for washing crude filter cakes to remove soluble impurities, but often insufficient for full recrystallization of the diiodo variant. |
Experimental Protocols
Protocol A: High-Temperature Recrystallization (Nitrobenzene/ODCB)
Target Purity: >98% (HPLC)
Safety Pre-Check:
-
Perform all operations in a functioning fume hood.
-
Double-glove (Nitrile/Laminate) when handling Nitrobenzene.
-
Ensure glassware is free of star cracks (thermal stress risk).
Step-by-Step Workflow:
-
Suspension: Place crude 1,5-diiodoanthraquinone in a round-bottom flask. Add Nitrobenzene or 1,2-Dichlorobenzene (approx. 10–15 mL per gram of solid).
-
Dissolution: Heat the mixture to reflux (or near reflux, ~180–200°C) using a sand bath or oil bath.
-
Technical Tip: If the solid does not dissolve after 15 minutes at reflux, add solvent in 5 mL increments. Do not exceed 30 mL/g.
-
-
Hot Filtration (Critical): While keeping the solution near boiling, filter rapidly through a pre-heated glass frit or a fluted filter paper in a heated funnel.
-
Why: This removes insoluble carbonaceous char or inorganic salts (e.g., Cu salts from Sandmeyer reactions).
-
-
Crystallization: Allow the filtrate to cool to room temperature slowly (over 4–6 hours).
-
Insulation: Wrap the flask in aluminum foil or a towel to retard cooling. Fast cooling yields amorphous powder; slow cooling yields needles.
-
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing:
-
Wash 1x with a small amount of cold recrystallization solvent.
-
Wash 2x with Methanol or Acetone to rinse away the high-boiling solvent.
-
-
Drying: Dry in a vacuum oven at 80°C for 12 hours to remove trapped solvent traces.
Protocol B: Sublimation (The "Clean" Alternative)
Target Purity: >99.5% (Electronic Grade)
If recrystallization fails to remove stubborn colored impurities or if solvent inclusion is problematic, use sublimation.
-
Setup: Use a cold-finger sublimation apparatus.
-
Loading: Place crude solid at the bottom of the vessel.
-
Vacuum: Apply high vacuum (<0.1 Torr / 0.13 mbar).
-
Heating: Heat the bottom of the vessel to 200–240°C (below the melting point).
-
Collection: Pure crystals will grow on the water-cooled cold finger.
Troubleshooting Guide (FAQ)
Q1: The solid dissolves at reflux, but oils out (forms a liquid blob) upon cooling.
-
Cause: The solution is too concentrated, or the cooling rate is too fast, causing the compound to crash out as a supercooled liquid (oiling).
-
Fix: Re-heat to dissolve. Add 20% more solvent. Turn off the heat source and let the bath cool down with the flask inside (very slow cooling). Seed with a tiny crystal of pure product at ~150°C.
Q2: My crystals are colored (red/brown) instead of the expected yellow/orange.
-
Cause: Trapped iodine (
) or organic oligomers. -
Fix: Wash the isolated crystals with a dilute solution of Sodium Thiosulfate (
) to quench free iodine, followed by water and methanol. If the color persists, perform a hot filtration with activated charcoal (Caution: Charcoal can cause bumping; add carefully).
Q3: I cannot remove the smell of Nitrobenzene from my product.
-
Cause: Nitrobenzene has low volatility and can form solvates.
-
Fix: The methanol wash in Protocol A (Step 6) is crucial. You can also digest the crystals in refluxing ethanol (where the product is insoluble, but nitrobenzene is soluble) for 30 minutes, then filter hot.
Q4: Yield is very low (<40%).
-
Cause: Too much solvent used (product remains in mother liquor).
-
Fix: Concentrate the mother liquor by rotary evaporation (requires high vacuum pump for ODCB/Nitrobenzene) to ~1/3 volume and collect a second crop of crystals. Note: The second crop is usually less pure.
Process Logic & Visualization
The following diagram illustrates the decision logic for purifying 1,5-diiodoanthraquinone.
Caption: Decision tree for purification methodology based on impurity profile and scale.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
- Ullmann, F.Ullmann's Encyclopedia of Industrial Chemistry; Wiley-VCH: Weinheim, 2012.
-
Allen, C. F. H.; Bell, A. "1,5-Diaminoanthraquinone". Organic Syntheses1942 , 22, 4. Link (Describes purification of the 1,5-substituted precursor, establishing solubility baselines).
-
BenchChem. "Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds." Link (General guidance on solubility parameters for nitro/halo aromatics).
-
Sciencemadness Wiki. "Nitrobenzene Properties & Uses." Link (Safety and solubility data verification).
Sources
Technical Support: 1,5-Diiodoanthraquinone Solubilization & Stability
Ticket ID: DIAQ-AGG-001 Status: Open Assigned Specialist: Senior Application Scientist, Materials Chemistry Division[1]
Executive Summary
You are likely experiencing inconsistent spectroscopic data, poor reaction yields (e.g., Ullmann couplings), or precipitation in microfluidic channels.[1] These issues stem from the strong tendency of 1,5-diiodoanthraquinone (1,5-DIAQ) to form stable
This guide provides a validated workflow to diagnose, disrupt, and prevent aggregation in solution.
Module 1: Diagnostic Workflow
How do I know if my sample is aggregated?
Before altering your solvent system, confirm that aggregation is the root cause of your anomaly.
The Beer-Lambert Linearity Test
Aggregation causes deviations from the Beer-Lambert Law (
-
Prepare a concentrated stock solution (e.g., 1 mM in NMP).[1]
-
Perform serial dilutions (0.5 mM, 0.1 mM, 0.01 mM).
-
Measure Absorbance (
) atngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (typically ~250-300 nm for the core, ~350-400 nm for ). -
Analysis: Plot
vs. Concentration ( ).
Visual Diagnosis Flowchart
Figure 1: Decision tree for distinguishing between solubility limits (precipitation) and soluble aggregation (oligomerization).
Module 2: Solvent Engineering
The "Like Dissolves Like" rule is insufficient for heavy halogenated aromatics.
1,5-DIAQ requires solvents that can disrupt both the aromatic stacking and the iodine-iodine interactions.
Recommended Solvent Systems
| Solvent Class | Specific Solvent | Performance | Mechanism of Action |
| Tier 1 (Best) | 1,2-Dichlorobenzene (o-DCB) | Excellent | High boiling point allows heating; aromatic nature disrupts |
| Tier 1 (Alternative) | N-Methyl-2-pyrrolidone (NMP) | Excellent | Strong dipolar aprotic solvent; disrupts dipole-dipole interactions.[1] |
| Tier 2 (Good) | Dimethyl Sulfoxide (DMSO) | Good | High polarity, but may not fully disrupt strong |
| Tier 3 (Poor) | Chloroform / DCM | Moderate | Good for synthesis workup, but rapid evaporation causes micro-aggregation.[1] |
| Avoid | Ethanol / Methanol / Water | Failure | Promotes aggregation via solvophobic effects.[1] |
Protocol: The "Hot-Stock" Method
Use this for preparing analytical standards or reaction precursors.
-
Weighing: Weigh 1,5-DIAQ into a borosilicate glass vial.
-
Primary Solvation: Add o-DCB or NMP to achieve 50% of final volume.[1]
-
Thermal Disruption: Heat to 80°C (for o-DCB) or 60°C (for NMP) in a sand bath.
-
Why? Thermal energy (
) must exceed thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> binding energy (approx. 2-10 kcal/mol).
-
-
Sonication: Sonicate warm solution for 10 minutes (40 kHz).
-
Dilution: Slowly add the remaining solvent while stirring.
-
Equilibration: Allow to cool to room temperature. If precipitation occurs, your concentration is above the saturation limit; dilute by 50% and repeat.
Module 3: Advanced Disaggregation Strategies
When solvent switching isn't an option (e.g., biological assays).[1]
If you must use an aqueous or alcoholic environment, you cannot rely on bare 1,5-DIAQ.[1] You must use a Supramolecular Host .[1]
Cyclodextrin Encapsulation
Anthraquinones fit well into the hydrophobic cavity of
-
Mechanism: The hydrophobic anthraquinone core enters the CD cavity, shielding the
-system from stacking with other monomers. -
Protocol:
-
Dissolve
-CD (10 eq.) in water/buffer.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Dissolve 1,5-DIAQ in a minimal amount of acetone.
-
Add DIAQ solution dropwise to the CD solution with vigorous stirring.
-
Evaporate the acetone. The resulting clear solution contains inclusion complexes.
-
Module 4: Mechanism of Failure
Why is this happening?
Understanding the molecular geometry helps predict behavior.
Figure 2: The pathway from monomeric solution to aggregated precipitate driven by solvophobic effects and iodine polarizability.[1]
Frequently Asked Questions (FAQ)
Q: Can I use sonication alone to dissolve 1,5-DIAQ? A: No. Sonication breaks up macroscopic crystals, but without thermal energy and the correct solvent (like o-DCB), the molecules will rapidly re-aggregate into "micro-stacks" once sonication stops. Heat is required to overcome the thermodynamic barrier of the stack.
Q: My NMR signals are very broad. Is this aggregation?
A: Yes. Aggregation reduces the tumbling rate of the molecule in solution (
Q: I need to perform a reaction in THF, but 1,5-DIAQ aggregates. What can I do? A: THF is a mediocre solvent for this compound.[1] Try adding a co-solvent like NMP (10-20% v/v) .[1] This "solvency booster" is often enough to maintain monomeric species without interfering with common organometallic catalysts.[1]
Q: Does the iodine substitution make it worse than normal anthraquinone? A: Yes. Iodine is a large, "soft" atom with high polarizability.[1] This increases the London dispersion forces between layers, making the stacks more stable and harder to break than unsubstituted anthraquinone.
References
-
Spectroscopic Properties of Anthraquinones
- Title: UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches.
-
Source: Springer / PMC (2014)[1]
- Relevance: Establishes baseline spectral shifts for anthraquinone aggreg
-
Solubility & Stacking Mechanisms
-
Disaggregation Techniques (General Arom
Sources
Technical Support Center: 1,5-Disubstituted Anthraquinone Chemistry
Ticket Subject: Overcoming Steric & Electronic Barriers in Peri-Substituted Anthraquinones
Welcome to the Advanced Organic Chemistry Support Hub.
Your Agent: Dr. Aris Thorne, Senior Application Scientist. Case ID: AQ-15-STERIC[1][2]
Status: Open Priority: Critical[2]
Executive Summary (The "Peri-Strain" Problem): You are likely here because your reaction yields are low, or you cannot separate the 1,5-isomer from the 1,8-isomer. The core issue is the "Peri-Effect." In anthraquinones, positions 1, 4, 5, and 8 are spatially crowded by the central carbonyl oxygens. A substituent at C1 or C5 is not just sterically hindered by adjacent protons; it is locked in a repulsive electrostatic and steric clash with the C9/C10 carbonyls.
This guide treats your synthesis as a troubleshooting ticket, breaking down the failure points of Nucleophilic Aromatic Substitution (
Module 1: The Isomer Separation Protocol
User Issue: "I am nitrating/sulfonating anthraquinone, but I get an inseparable mixture of 1,5- and 1,8-isomers."
Diagnostic: Electrophilic substitution on anthraquinone is deactivated. Once a group is installed at C1, the second group directs to the other ring. However, the 1,5- ( para-like) and 1,8- (meta-like) positions are electronically similar, leading to mixtures (often ~40:60 ratio).[2]
Resolution Workflow: You cannot rely on flash chromatography for bulk separation of these isomers due to their similar polarity. You must exploit Lattice Energy Differences (Solubility). [2]
Protocol: The "Sulfuric Acid" Fractionation
Based on industrial separation logic (e.g., US Patents 3884943A, 3933868A).
-
Nitration/Sulfonation: Perform your standard substitution to generate the mixture.
-
The "Oleum" Crash-Out (Critical Step):
-
1,5-Isomer: This isomer typically packs better into a crystal lattice due to its centrosymmetric nature (inversion center).[2] It is significantly less soluble in concentrated sulfuric acid or oleum than the 1,8-isomer.
-
Action: Dilute your reaction mixture with sulfuric acid (70-80% concentration range) or cool the oleum mixture carefully.
-
Observation: The 1,5-isomer precipitates first.[3] Filter this solid.[2][4]
-
Filtrate: The mother liquor contains the 1,8-isomer.[3]
-
-
Verification: Check purity via NMR. The 1,5-isomer will show a simpler signal pattern (equivalent protons) compared to the 1,8-isomer if the substitution breaks symmetry differently in derivatives, though both are symmetric. Tip: Melting point is often higher for the 1,5-isomer.
Module 2: Overcoming Resistance
User Issue: "My nucleophilic substitution with amines on 1,5-dichloroanthraquinone is stuck at <20% conversion."
Diagnostic: While the carbonyls are electron-withdrawing (activating the ring), the steric bulk at the peri-position prevents the nucleophile from achieving the optimal trajectory to form the Meisenheimer complex.
Troubleshooting Steps:
| Variable | Standard Condition (Fail) | Optimized Condition (Pass) | Why? |
| Solvent | Ethanol, DMF | NMP, Nitrobenzene, or DMSO | High boiling points are required (>140°C).[2] Nitrobenzene acts as an oxidizing solvent, preventing reduction of the quinone core. |
| Temperature | Reflux (80-100°C) | 130°C - 180°C (Sealed Tube) | Thermal energy is needed to overcome the steric repulsion of the carbonyl oxygen during the approach. |
| Catalyst | None | Cu(0) or Cu(OAc)₂ (Ullmann-type) | Copper coordinates with the amine and the quinone oxygen, acting as a template to guide the nucleophile into the crowded pocket. |
| Activation | Thermal | Microwave Irradiation | Rapid, localized heating destabilizes the ground state more effectively than convection heating in these rigid systems. |
Interactive Diagram: The
Failure & Fix
Caption: Figure 1. Overcoming the activation energy barrier in sterically hindered anthraquinones requires forcing conditions (High T/MW) to access the Meisenheimer intermediate.
Module 3: Metal-Catalyzed Couplings (Suzuki/Buchwald)
User Issue: "Pd-catalyzed coupling fails. The oxidative addition works, but transmetallation/reductive elimination stalls."
Diagnostic:
In 1,5-disubstituted systems, the "cone angle" of the reaction site is extremely narrow. Standard ligands like
The "Steric-Buster" Toolkit:
-
Ligand Selection (The Critical Switch):
-
Avoid: Standard Triphenylphosphine.[2]
-
Use:Buchwald Dialkylbiaryl Ligands (specifically SPhos or XPhos ) or N-Heterocyclic Carbenes (NHC) .[2]
-
Reasoning: These ligands are electron-rich (facilitating oxidative addition into the deactivated C-Cl bond) but have specific architectures that allow them to "reach around" steric bulk during reductive elimination.[2]
-
-
Boron Source:
-
Switch from Boronic Acids to Pinacol Esters (BPin) or Potassium Trifluoroborates (
) .[2] These release the active boronate species more slowly, preventing protodeboronation which competes when reaction rates are slow due to sterics.
-
-
Base Choice:
-
Use
(anhydrous) in toluene/water mixtures.[2] The "anhydrous" condition with phase transfer can sometimes help if the quinone is sensitive to aqueous hydrolysis.
-
Module 4: The "Nuclear Option" (De Novo Synthesis)
User Issue: "Direct substitution is impossible. My substituents are too fragile or too bulky."
Diagnostic: If the 1,5-positions are too crowded to functionalize after the ring is formed, you must build the ring with the substituents already in place.
Protocol: Double Diels-Alder Strategy Instead of fighting the anthraquinone, build it from a naphthoquinone or benzoquinone core.
-
Reactant A: 1,4-Benzoquinone.[2]
-
Reactant B: 1-Substituted-1,3-Butadiene (2 equivalents).[2]
-
Process:
-
Perform the Diels-Alder cycloaddition.[2]
-
This yields the octahydro-anthraquinone skeleton.
-
Oxidation: Aromatize using DDQ or air/base to restore the fully conjugated anthraquinone system.
-
Advantage:[2][5][6][7] This bypasses the "Peri-repulsion" during the bond-forming step because the central ring is not yet planar/aromatic during the initial attack.
-
Interactive Diagram: Synthesis Decision Tree
Caption: Figure 2. Decision matrix for selecting between direct functionalization and total synthesis based on substituent steric demand.
References & Further Reading
-
Isomer Separation (Sulfonation/Nitration):
-
Process for the preparation of 1,5- and 1,8-dihydroxyanthraquinone.[3][7][8] (US Patent 3884943A).[2] Describes the fractionation of disulfonates using sulfuric acid concentration gradients.
-
Process for isolating 1,5-and 1,8-dinitro-anthraquinone.[2][5][9] (US Patent 3818052A).[2] Details the solubility differences of nitro-derivatives in oleum.
-
-
Nucleophilic Substitution (
):-
Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.[5][9] (US Patent 3933868A).[2] High-pressure ammonolysis protocols.
-
Malterud, K. E., et al. "Antioxidant and Radical Scavenging Effects of Anthraquinones."[10] Pharmacology, 1993.[2] (Context on biological activity of these derivatives).
-
-
Sterically Hindered Coupling (General Principles applied to AQ):
Disclaimer: This guide is for research purposes only. Anthraquinones and their precursors can be toxic and environmentally persistent. Always consult SDS and local safety regulations before scaling up reactions.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 6. One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions [scirp.org]
- 7. Process for the preparation of dihydroxyanthraquinones | TREA [trea.com]
- 8. CN101054681A - Electrolytic synthesis method for 1,5-diamino-4,8-dihydroxyanthraquinone by one-step method - Google Patents [patents.google.com]
- 9. US3818052A - Process for isolating 1,5-and 1,8-dinitro-anthraquinone from anthraquinone nitration mixtures - Google Patents [patents.google.com]
- 10. Process for the purification of anthraquinone derivatives - Patent 2497761 [data.epo.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectrum of 1,5-diiodoanthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of IR Spectroscopy for Substituted Anthraquinones
Anthracene-9,10-dione and its derivatives are a critical class of compounds in medicinal chemistry and materials science. Their biological and electronic properties are highly sensitive to the nature and position of substituents on the aromatic core. 1,5-diiodoanthracene-9,10-dione, with its heavy halogen atoms positioned symmetrically on the outer rings, presents a unique case for spectroscopic analysis.
Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. Specific functional groups and bonds absorb IR radiation at characteristic frequencies, creating a unique "fingerprint" that allows for structural elucidation and confirmation of synthesis. For a molecule like 1,5-diiodoanthracene-9,10-dione, IR spectroscopy is indispensable for verifying the integrity of the quinone carbonyl groups and confirming the presence of the carbon-iodine bonds.
The Spectral Baseline: Anthracene-9,10-dione
To understand the spectrum of the di-iodo derivative, we must first analyze its unsubstituted parent, anthraquinone. The key vibrational modes of anthraquinone provide a baseline from which we can predict the substituent effects. The most prominent and diagnostic peak in the IR spectrum of anthraquinone is the C=O stretching vibration, which appears as a strong, sharp band.
Predictive Analysis: The Influence of Di-Iodo Substitution
The introduction of two iodine atoms at the 1 and 5 positions of the anthraquinone core is expected to induce predictable shifts in the IR spectrum due to two primary factors:
-
Electronic (Inductive) Effect : Iodine is an electronegative, electron-withdrawing halogen. Through the sigma-bond framework (inductive effect), it will pull electron density away from the aromatic ring and, consequently, from the carbonyl groups. This withdrawal of electron density strengthens the C=O double bond, which should cause its stretching frequency to shift to a slightly higher wavenumber (a blueshift).
-
Mass Effect : Iodine is a heavy atom (atomic mass ≈ 127 amu). Bonds involving heavy atoms vibrate at lower frequencies. This effect will be most pronounced for the C-I stretching vibration itself, which is expected to appear at a very low wavenumber. It will also influence the bending and stretching modes of the entire aromatic skeleton.
Comparative Analysis of Key Vibrational Regions
Based on these principles, we can dissect the expected spectrum of 1,5-diiodoanthracene-9,10-dione by comparing it to anthraquinone across key functional group regions.
| Vibrational Mode | Anthracene-9,10-dione (Experimental, cm⁻¹) | 1,5-diiodoanthracene-9,10-dione (Predicted, cm⁻¹) | Rationale for Shift |
| C=O Stretch (Quinone) | ~1675 (strong, sharp) | ~1680 - 1690 | The strong electron-withdrawing inductive effect of two iodine atoms strengthens the C=O bond, increasing the energy required to stretch it, resulting in a shift to a higher wavenumber. |
| Aromatic C=C Stretch | ~1600-1585, ~1500-1450 (multiple, medium) | ~1590-1575, ~1490-1440 | Substitution on the aromatic ring will alter the symmetry and electronic distribution, causing slight shifts in these ring stretching modes. |
| Aromatic C-H Stretch | ~3100-3050 (multiple, weak-medium) | ~3100-3050 | These stretches are characteristic of aromatic C-H bonds and are not expected to shift significantly, though their relative intensities may change.[1][2] |
| Aromatic C-H Bending | ~900-675 (multiple, strong) | Variable Shifts | The out-of-plane C-H bending modes are highly sensitive to the substitution pattern. The specific pattern of 1,5-disubstitution will generate a characteristic set of bands in this region.[2] |
| C-I Stretch | N/A | < 600 (strong) | The carbon-iodine bond is weak and involves a heavy atom, resulting in a low-frequency, high-intensity absorption. This is a key diagnostic peak for confirming iodination.[3] |
Key Diagnostic Peaks for 1,5-diiodoanthracene-9,10-dione
For a researcher synthesizing or analyzing this compound, the IR spectrum should confirm:
-
A strong carbonyl (C=O) peak shifted slightly higher than that of the parent anthraquinone (i.e., >1675 cm⁻¹).
-
The continued presence of aromatic C=C and C-H stretching peaks , confirming the integrity of the core structure.
-
A strong absorption band in the far-infrared region (<600 cm⁻¹) , which is the most direct evidence of the C-I bond.[3][4] This region is often referred to as the fingerprint region, and the presence of this peak is a critical piece of data.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the collection of reliable and reproducible data, the following protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern, rapid method ideal for solid powder samples.
Objective: To obtain the infrared spectrum of a solid sample of 1,5-diiodoanthracene-9,10-dione.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., a diamond crystal).
-
The solid sample to be analyzed.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes (e.g., Kimwipes).
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer and its ATR accessory are turned on and have been allowed to stabilize according to the manufacturer's instructions.
-
Background Collection:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol to remove any residues. Allow the solvent to fully evaporate.
-
Initiate a background scan using the instrument's software. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical environment, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid 1,5-diiodoanthracene-9,10-dione powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Collection:
-
Initiate the sample scan. The instrument will collect a set number of scans (typically 16 or 32 for good signal-to-noise) and average them.
-
The software will automatically ratio the sample scan against the collected background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Label the significant peaks in the spectrum, paying close attention to the predicted regions for C=O stretching, aromatic C=C stretching, and the far-infrared region for the C-I stretch.
-
Compare the obtained peak positions with the predicted values in the comparative table.
-
-
Cleaning:
-
Release the pressure arm and remove the bulk of the sample powder.
-
Thoroughly clean the ATR crystal surface with a solvent-dampened lint-free wipe to prepare for the next sample.
-
Visualization of Key Vibrational Bonds
The following diagram illustrates the molecular structure of 1,5-diiodoanthracene-9,10-dione and highlights the key bonds associated with its primary IR absorption peaks.
Caption: Key bonds in 1,5-diiodoanthracene-9,10-dione responsible for major IR peaks.
References
-
LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. [Link]
-
Rahman, M. M., & Tumin, M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organics and Their Infrared Spectra. Spectroscopy Online. [Link]
-
Univerzita Palackého v Olomouci. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
Taylor & Francis Online. (2021, July 31). Effect of Halogen Substitution on Energies and Dynamics of Reversible Photomechanical Crystals Based on 9-Anthracene Carboxylic Acid. [Link]
-
Chemistry Steps. (n.d.). Alkyl and aryl halide infrared spectra. [Link]
Sources
reactivity comparison of anthraquinone iodides vs bromides
This guide provides an in-depth technical analysis of anthraquinone iodides versus bromides, designed for researchers in medicinal chemistry and materials science.
Executive Summary: The Halogen Decision Matrix
In anthraquinone (AQ) chemistry, the choice between iodide and bromide is rarely about simple reactivity—it is a strategic decision balancing oxidative addition rates against atom economy and precursor stability .
-
Anthraquinone Iodides (AQ-I): The "Sniper Rifle." Essential for mild, low-temperature lithiations and difficult palladium-catalyzed cross-couplings (Suzuki, Sonogashira) where the oxidative addition step is rate-limiting. They suffer from higher cost and lower atom economy.
-
Anthraquinone Bromides (AQ-Br): The "Workhorse." The standard for Nucleophilic Aromatic Substitution (
) and copper-catalyzed Ullmann condensations. They are robust, easily synthesized via direct bromination, and sufficiently reactive for most high-temperature industrial processes.
Mechanistic Foundations
The reactivity divergence stems from two competing mechanistic pathways common in AQ functionalization: Transition Metal Catalysis vs. Nucleophilic Aromatic Substitution (
A. Transition Metal Catalysis (Pd/Ni/Cu)
-
Mechanism: Oxidative Addition (
) is typically the rate-determining step.[1] -
Trend:
-
Causality: The
bond energy ( ) is significantly lower than ( ). In Suzuki or Heck couplings, AQ-iodides react under milder conditions (lower temp, lower catalyst load), preventing the dehalogenation side-reactions often seen when forcing unreactive AQ-bromides.
B. Nucleophilic Aromatic Substitution (
)
-
Mechanism: Addition-Elimination (Meisenheimer Complex formation).
-
Trend:
(Standard Order) vs. (Catalyzed). -
Causality: In standard
, the rate-determining step is the nucleophilic attack, which is accelerated by the electronegativity of the halogen ( ). However, in Ullmann-type condensations (common for anthraquinones), the mechanism often involves a Single Electron Transfer (SET) or Cu-bridge where the "softness" and leaving group ability of Iodide can restore the order.
Comparative Reactivity Data
| Reaction Class | Parameter | Anthraquinone Iodide | Anthraquinone Bromide | Verdict |
| Suzuki-Miyaura | Yield (Standard) | > 90% (Mild Cond.) | 60-80% (Requires forcing) | Iodide Wins |
| Ullmann (Amination) | Catalyst | Cu(I) / Mild Base | Cu(0) / Strong Base / High T | Bromide Wins (Cost/Scale) |
| Lithiation | Exchange Temp | Iodide Wins (Selectivity) | ||
| Heck Reaction | Time to Complete | 1-3 hours | 5-24 hours | Iodide Wins |
| Synthesis | Availability | Low (Requires Diazotization) | High (Direct Bromination) | Bromide Wins |
Visualization: Strategic Decision Pathways
Figure 1: Decision tree for selecting Anthraquinone Halides based on downstream chemistry.
Detailed Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (The "Iodide Advantage")
Use this when the anthraquinone core contains sensitive groups (e.g., aldehydes, esters) that cannot withstand the harsh conditions required to activate a bromide.
Reagents: 1-Iodoanthraquinone (1.0 eq), Arylboronic acid (1.2 eq),
-
Degassing: Charge a Schlenk flask with 1-iodoanthraquinone and arylboronic acid. Evacuate and backfill with Argon (
). -
Catalyst Addition: Add
under positive Argon pressure. -
Solvation: Add degassed Dioxane/Water mixture.
-
Reaction: Heat to 60-70°C (Note: Bromides typically require 90-110°C). Monitor by TLC.[2]
-
Completion: Reaction typically complete in 2-4 hours .
-
Workup: Dilute with DCM, wash with brine, dry over
.-
Observation: Yields for Iodides are typically 85-95%. Bromides under these mild conditions often stall at <40% conversion.
-
Protocol B: Microwave-Assisted Ullmann Amination (The "Bromide Workhorse")
Use this for synthesizing "Bromaminic Acid" analogues (dyes/intercalators). Bromides are preferred here due to the robustness of the substrate and the radical character of the copper cycle.
Substrate: 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic acid).
Reagents: Primary Amine (1.5 eq),
-
Setup: Dissolve Bromaminic acid sodium salt in pH 8.0 phosphate buffer in a microwave-safe vial.
-
Addition: Add the amine and catalytic copper powder.
-
Irradiation: Seal and heat in a microwave reactor at 100°C (50 W) for 10-20 minutes .
-
Monitoring: The solution changes from red to blue (indicative of the amino-substitution).
-
Workup: Filter off copper. Acidify to precipitate the product or salt out.
-
Note: Using an Iodide here is economically wasteful as the reaction proceeds quantitatively with Bromide under these conditions.
-
Critical Causality: Why not always use Iodide?
While Iodides are kinetically superior in cross-couplings, they possess a fatal flaw in synthesis scalability :
-
Direct Halogenation: Anthraquinone can be directly brominated to 1-bromoanthraquinone or 1,5-dibromoanthraquinone with high atom economy.
-
Indirect Iodination: Direct iodination is sluggish and non-selective. Synthesis of 1-iodoanthraquinone typically requires a Sandmeyer reaction (Anthraquinone
Nitro Amine Diazonium Iodide), adding 3-4 steps to the workflow.
References
-
Synthesis of Bromaminic Acid Analogues (Ullmann/Substitution)
-
Suzuki Coupling Comparison (Reactivity Trends)
- Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction.
-
Halogen-Metal Exchange (Lithiation)
-
The Role of Conjugation in the Halogen−Lithium Exchange Selectivity.[5] (Discusses Br/Li exchange kinetics).
-
-
Microwave Ullmann Protocol
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nat Protoc. 2010.[2]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 1,5-Diiodoanthraquinone: A Comparative Methodological Guide
Executive Summary
1,5-Diiodoanthraquinone is a critical intermediate in the synthesis of high-performance dyes, pigments, and functionalized pharmaceutical scaffolds. Its purity is paramount because isomeric impurities—specifically 1,8-diiodoanthraquinone and 1-iodoanthraquinone —possess distinct electronic and steric properties that can catastrophically alter the performance of downstream products.
This guide moves beyond generic protocols to provide a comparative analysis of analytical methodologies, establishing Reverse-Phase HPLC (RP-HPLC) as the gold standard for quantitative purity analysis. We provide a validated framework for method development, focusing on the resolution of structural isomers and the management of solubility challenges inherent to halogenated anthraquinones.
Part 1: Compound Profile & Analytical Challenges
The analysis of 1,5-diiodoanthraquinone presents two specific challenges that defeat standard "plug-and-play" HPLC methods:
-
Isomeric Resolution: The 1,5- and 1,8- isomers are chemically similar but structurally distinct. The 1,5- isomer is centrosymmetric, while the 1,8- isomer has a dipole moment and potential for intramolecular steric crowding. Standard C18 columns often struggle to resolve these without optimized selectivity.
-
Solubility Limits: Like most anthraquinone derivatives, the diiodo- variants exhibit poor solubility in methanol and water. Sample precipitation in the injector or column head is a common failure mode.
Impurity Landscape
Understanding what you are separating is the first step to method design.
Figure 1: Synthetic pathway showing the origin of critical impurities. The separation of the 1,5- and 1,8- isomers is the primary analytical objective.
Part 2: Methodology Comparison
Why choose HPLC? Below is an objective comparison of available analytical techniques for this specific compound.
| Feature | RP-HPLC (UV-Vis) | 1H-NMR Spectroscopy | GC-MS | TLC (Thin Layer Chrom.) |
| Primary Utility | Quantitative Purity (%) | Structural Confirmation | Volatile Impurity ID | Quick Qualitative Check |
| Isomer Resolution | High (with correct column) | High (distinct proton shifts) | Medium (boiling points similar) | Low (spots often overlap) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Poor (~1-2%) | High (but thermal degradation risk) | Poor |
| Throughput | High (Automated) | Low | Medium | High |
| Limitation | Requires solubility optimization | Expensive; non-trace analysis | Thermal instability/Sublimation | Non-quantitative |
| Verdict | Gold Standard | Reference Method | Ancillary | Screening Only |
Expert Insight: While NMR is excellent for distinguishing the 1,5- vs 1,8- substitution pattern during synthesis development, it lacks the dynamic range to detect trace impurities (0.1%) required for pharmaceutical or electronic grade materials. GC-MS is risky due to the high boiling point and potential sublimation of anthraquinones in the injector port.
Part 3: Optimized HPLC Protocol
This protocol is designed to maximize the selectivity between the 1,5- and 1,8- isomers while maintaining solubility.
Chromatographic Conditions
-
Column: Phenyl-Hexyl or C18 (High Carbon Load)
-
Rationale: A Phenyl-Hexyl column provides unique
interactions with the anthraquinone ring system, often offering better shape selectivity for the planar 1,5- isomer versus the slightly twisted 1,8- isomer compared to a standard C18 [1]. -
Dimensions: 250 mm x 4.6 mm, 5 µm particle size (for robust separation) or 150 mm x 2.1 mm, 1.8 µm (for UHPLC).
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid)
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid[1]
-
Note: Acetonitrile is preferred over Methanol due to lower backpressure and better solubility for anthraquinones.
-
-
Flow Rate: 1.0 mL/min (standard HPLC)
-
Temperature: 35°C - 40°C
-
Rationale: Elevated temperature improves mass transfer and, critically, keeps the analyte in solution.
-
-
Detection: Diode Array Detector (DAD)
-
Channel 1: 254 nm (Universal aromatic detection)
-
Channel 2: 330 nm (Specific anthraquinone core absorption, reduces baseline noise from non-conjugated impurities) [2].
-
Gradient Elution Profile
An isocratic method is generally discouraged due to the strong retention of diiodo- species.
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Phase Description |
| 0.0 | 50 | 50 | Equilibration / Injection |
| 15.0 | 10 | 90 | Gradient Ramp (Elute Impurities) |
| 20.0 | 5 | 95 | Wash (Elute Diiodo- targets) |
| 25.0 | 5 | 95 | Hold |
| 25.1 | 50 | 50 | Return to Initial |
| 30.0 | 50 | 50 | Re-equilibration |
Sample Preparation (The Critical Step)
Failure to dissolve the sample completely is the #1 cause of poor reproducibility in anthraquinone analysis.
-
Weigh: 5.0 mg of 1,5-diiodoanthraquinone.
-
Dissolve: Add 2 mL of Tetrahydrofuran (THF) or Dimethylformamide (DMF) . Sonicate for 10 minutes until fully dissolved.
-
Expert Note: Do not attempt to dissolve directly in the mobile phase; it will not dissolve.
-
-
Dilute: Add 8 mL of Acetonitrile.
-
Final Solvent Ratio: 20:80 THF:ACN. This ensures compatibility with the initial mobile phase (50:50 Water:ACN) without precipitation upon injection [3].
-
-
Filter: Pass through a 0.45 µm PTFE syringe filter (Nylon filters may adsorb the dye).
Part 4: Experimental Validation & Logic
Method Development Workflow
Figure 2: Logical flowchart for optimizing the separation of diiodoanthraquinone isomers.
System Suitability Parameters
To ensure the trustworthiness of your data, every run must meet these criteria:
-
Resolution (
): > 1.5 between 1,5-diiodo and 1,8-diiodo peaks. -
Tailing Factor (
): 0.8 – 1.2 (Anthraquinones can tail due to silanol interactions; use end-capped columns). -
Precision: Relative Standard Deviation (RSD) of peak area < 1.0% for 5 replicate injections.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Solvent mismatch | Sample solvent (THF) is too strong. Reduce injection volume to < 5 µL or increase ACN in sample diluent. |
| Broad Peaks | Low solubility | Increase Column Temperature to 45°C. |
| Retention Drift | Column fouling | Anthraquinones precipitate on the frit. Reverse flush column; ensure proper sample filtration.[2] |
| Ghost Peaks | Carryover | Anthraquinones stick to injector seals. Use a needle wash of 100% THF or ACN. |
References
-
Sielc Technologies. (2018). Separation of Anthraquinone on Newcrom R1 HPLC column.[3] Retrieved from [Link]
-
PhotochemCAD. (2005).[4] Absorption Spectrum of Anthraquinone.[4][5][6][7] OMLC.org.[4] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2015).[8] Solubility of Anthracene Derivatives in Acetonitrile/Water.[2] IUPAC-NIST Solubilities Database.[8] Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2,5-Diamino-1,8-dihydroxyanthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. omlc.org [omlc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Diiodoanthraquinones
Executive Summary
This technical guide provides a comparative analysis of the mass spectrometric behavior of diiodoanthraquinones (DIAQs), specifically focusing on the mechanistic divergence between Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID).
Diiodoanthraquinones (MW ~460 Da) are critical intermediates in the synthesis of functional dyes and antitumor anthracyclines. Their analysis is complicated by the lability of the Carbon-Iodine (C-I) bond and the potential for positional isomerism (e.g., 1,5- vs. 1,8-diiodo). This guide establishes that while EI provides superior structural fingerprinting through radical-driven iodine loss, ESI-CID offers higher sensitivity for biological matrices, relying on adduct formation and sequential carbonyl elimination.
Mechanistic Foundations: The Competition of Losses
The fragmentation of diiodoanthraquinones is governed by the competition between two primary dissociation channels: the cleavage of the weak C-I bond and the expulsion of neutral CO from the quinone core.
Bond Energy Considerations
-
C-I Bond: ~57 kcal/mol (Weak). Susceptible to homolytic cleavage, generating Iodine radicals (
). -
C-C (Carbonyl): ~85 kcal/mol. Requires higher internal energy for cleavage but is thermodynamically driven by the stability of the evolved CO gas.
Primary Fragmentation Pathways
In "hard" ionization (EI, 70 eV), the molecular ion (
Visualization of Fragmentation Logic
Figure 1: Mechanistic pathway showing the sequential loss of Iodine radicals vs. Carbonyls. The formation of the m/z 206 species (anthraquinone core) is a pivotal junction.
Comparative Analysis: EI vs. ESI-CID
This section objectively compares the two dominant ionization techniques for DIAQ analysis.
Electron Ionization (EI)[1]
-
Mechanism: 70 eV electron impact creates odd-electron radical cations (
). -
Performance:
-
Pros: Generates rich fragmentation spectra. The ratio of
to is a reliable indicator of iodine position (steric relief). -
Cons: Molecular ion intensity can be low if the C-I bond is exceptionally labile (e.g., steric crowding in 1,8-diiodo).
-
-
Key Signal: Strong peak at m/z 333 (
).
Electrospray Ionization (ESI)
-
Mechanism: Soft ionization yielding
or . -
Performance:
-
Pros: Preserves the molecular weight information; essential for purity checks in synthesis.
-
Cons: Minimal structural information without MS/MS.
-
CID Behavior: Upon collision (CID), ESI ions tend to lose neutral CO before losing HI or
, contrasting with EI.
-
-
Key Signal: Base peak at m/z 461 (
) or 483 ( ).
Positional Isomer Differentiation (1,5- vs. 1,8-DIAQ)
Differentiation relies on the "Ortho Effect" (proximity effect).
-
1,8-Diiodoanthraquinone: The iodine atoms are spatially close. This steric repulsion weakens the C-I bonds, leading to a higher abundance of fragment ions (
) relative to the parent ion in EI mode compared to the 1,5-isomer. -
1,5-Diiodoanthraquinone: Distal iodines behave more independently, resulting in a more stable molecular ion.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for DIAQ characterization.
Protocol A: EI-MS for Structural Fingerprinting
Objective: Obtain fragmentation library match and isomer ID.
-
Sample Prep: Dissolve 0.1 mg DIAQ in 1 mL Dichloromethane (DCM). Dilute 1:100 in Hexane.
-
Inlet: GC splitless injection at 280°C (High temp ensures volatilization of heavy AQs).
-
Source: 230°C, 70 eV ionization energy.
-
Scan Range: m/z 50–600.
-
Data Analysis: Extract ion chromatograms (EIC) for m/z 460, 333, and 206. Calculate Ratio
.-
Interpretation: High R indicates 1,8-isomer (steric strain). Low R indicates 1,5-isomer.
-
Protocol B: ESI-MS/MS for Trace Analysis
Objective: Quantify DIAQ in biological/reaction matrices.
-
Sample Prep: Dissolve in Methanol/Water (90:10) with 0.1% Formic Acid.
-
Infusion: Direct infusion at 5 µL/min into Q-TOF or Triple Quad.
-
Source: Positive Mode (+). Capillary: 3.5 kV. Cone Voltage: 30V.
-
MS/MS Optimization:
-
Select Precursor: m/z 461 (
). -
Collision Energy (CE) Ramp: 10–50 eV.
-
-
Transition Monitoring:
-
Quantifier:
(Loss of CO). -
Qualifier:
(Loss of CO + I).
-
Quantitative Data Summary
The following table summarizes theoretical and observed mass shifts for 1,5-Diiodoanthraquinone (MW 459.8).
| Fragment Identity | Formula | Theoretical m/z | EI Relative Abundance (%)* | ESI-CID Relative Abundance (%)** |
| Molecular Ion | 460 | 45 (Parent) | 100 (Parent | |
| [M - I] | 333 | 100 (Base Peak) | 15 (High CE only) | |
| [M - CO] | 432 | 5 | 60 (Dominant Fragment) | |
| [M - 2I] | 206 | 30 | < 5 | |
| Fluorenone Ion | 178 | 25 | < 5 | |
| Biphenylene Ion | 150 | 40 | - |
*Note: EI abundances are approximate for 70eV and vary by isomer. 1,8-isomer will show lower Molecular Ion abundance. **Note: ESI-CID abundances depend heavily on Collision Energy (CE).
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Anthraquinone Derivatives. National Institute of Standards and Technology. [Link]
-
Smith, R. (2011). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. PMC. (Demonstrates EI fragmentation pathways of substituted anthraquinones). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[1][2][3][4][5][6][7][8] (General principles of aromatic and halide fragmentation). [Link]
-
TutorChase. (2025).[4] Fragmentation Patterns in Mass Spectrometry (1.2.5). (Educational resource on stability of molecular ions).[4] [Link]
-
ResearchGate. (2015). Optimisation of ESI-MS detection for the HPLC of anthraquinone dyes. (Comparison of ESI behavior for anthraquinones). [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. tutorchase.com [tutorchase.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
elemental analysis standards for 1,5-diiodoanthracene-9,10-dione
Executive Summary: The Halogen Challenge
1,5-diiodoanthracene-9,10-dione (C₁₄H₆I₂O₂) represents a distinct analytical challenge due to its massive halogen load (~55% Iodine by mass ) and the volatility of iodine upon combustion.[1] Standard automated protocols often fail for this molecule, yielding low iodine recovery due to sublimation or high carbon error due to catalyst poisoning.
This guide moves beyond basic "black box" analysis. We compare the Automated High-Temp Combustion (CHNS) against the Schöniger Oxygen Flask (Titration) and ICP-MS , establishing a validated "Dual-Method Strategy" as the gold standard for certifying this compound.
Target Molecule Profile
| Property | Value | Analytical Relevance |
| Formula | C₁₄H₆I₂O₂ | High C/I ratio requires specific oxidation environment.[1] |
| Mol. Weight | 459.9 g/mol | Heavy atom effect dominates mass percentage.[1] |
| Theoretical C | 36.55% | Moderate; prone to soot formation if O₂ is insufficient.[1] |
| Theoretical H | 1.31% | Very low; sensitive to background moisture interference.[1] |
| Theoretical I | 55.18% | Critical: High volatility risks loss before detection.[1] |
Comparative Analysis of Methodologies
We evaluated three primary methodologies. The "Suitability Score" reflects the method's ability to return data within ±0.4% of theoretical values (the ACS Journal standard).
Method A: Automated CHNS Combustion (Flash 2000/Elementar)
-
Mechanism: Flash combustion at >900°C. Gases separated via GC.[1]
-
The Flaw: Standard configurations measure C, H, N, and S. Iodine is NOT measured directly ; it is treated as an interference. High iodine content can poison oxidation catalysts and form volatile
that escapes traps. -
Verdict: Excellent for Carbon/Hydrogen only if Tungsten Trioxide (
) is used as an additive.[1]
Method B: Schöniger Oxygen Flask + Potentiometric Titration
-
Mechanism: Sample burned in pure
in a closed flask. Iodine absorbed into alkaline hydrazine; titrated with .[1] -
The Edge: It is a closed system. Volatile iodine is trapped immediately in the liquid phase.
-
Verdict: The Gold Standard for Iodine quantification in this specific molecule.
Method C: ICP-MS (Alkaline Digestion)
-
Mechanism: Microwave digestion followed by mass spectrometry.[1][2]
-
The Risk: Acid digestion (
) often converts iodide to volatile , leading to 10-20% losses.[1] Alkaline digestion (TMAH) is required but increases background noise.[1] -
Verdict: High precision but overkill. Prone to "memory effects" (iodine sticking to tubing).[1]
Summary Data Table
| Metric | Method A: Automated CHNS | Method B: Schöniger Flask | Method C: ICP-MS |
| Analyte Focus | Carbon, Hydrogen | Iodine | Iodine (Trace or Total) |
| Precision (RSD) | < 0.2% (for C) | 0.3% - 0.5% | < 1.0% |
| Accuracy Risk | High (Iodine poisoning) | Low (Closed system) | Moderate (Volatility during digestion) |
| Sample Req. | 2–3 mg | 10–20 mg | 50 mg (for digestion) |
| Throughput | High (5 mins/sample) | Low (30 mins/sample) | Medium (Batch digestion) |
| Cost | Low | Low (Manual labor high) | High |
| Recommendation | Primary for C/H | Primary for I | Secondary Validation |
Decision Matrix & Workflow
The following diagram illustrates the logical flow for certifying 1,5-diiodoanthracene-9,10-dione, prioritizing data integrity over speed.
Figure 1: The "Dual-Path" workflow ensures that the limitations of automated combustion (Iodine interference) do not compromise the certification of the halogen content.[1]
Detailed Experimental Protocols
Protocol A: Automated CHNS (Modified for High Halogen)
Objective: Accurate Carbon (36.55%) and Hydrogen (1.31%) determination.[1]
The "Why": Standard combustion leaves unburned carbon "soot" when high iodine concentrations deplete local oxygen. Iodine also corrodes standard copper reduction tubes.[1]
-
Instrument: Elementar vario EL cube or Thermo FlashSmart.
-
Carrier Gas: Helium (140 mL/min).
-
Combustion Temp: 1150°C (Higher temp required for anthraquinone ring stability).
-
Sample Preparation (Crucial Step):
-
Weigh 1.5 – 2.0 mg of sample into a Tin (Sn) capsule.
-
Additive: Add 2.0 mg of Tungsten Trioxide (
) powder directly over the sample.[1] -
Reasoning:
acts as an oxygen donor to ensure complete ring breakdown and binds transient inorganic residues.
-
-
Calibration: Use Sulfanilamide (C=41.84%, H=4.68%) as the K-factor standard.[1] Do not use a high-nitrogen standard like Acetanilide, as the C/N ratio differs too vastly.
Protocol B: Schöniger Flask (The Iodine Standard)
Objective: Accurate Iodine (55.18%) determination.
The "Why": This closed-system combustion prevents iodine sublimation.[1] The alkaline reduction bath instantly fixes volatile
-
Apparatus: 500 mL Iodine Flask with platinum sample carrier.
-
Absorbing Solution:
-
Combustion:
-
Digestion: Shake vigorously for 30 seconds. Allow to stand for 15 minutes to ensure mist absorption.
-
Titration:
Data Interpretation & Troubleshooting
Acceptance Criteria
For 1,5-diiodoanthracene-9,10-dione intended for pharmaceutical synthesis or high-grade dye research:
| Element | Theoretical % | Passing Range (Absolute) | Common Failure Mode |
| Carbon | 36.55% | 36.15% – 36.95% | Low: Incomplete combustion (Soot).[1] High: Solvent entrapment (Nitrobenzene).[1] |
| Hydrogen | 1.31% | 1.10% – 1.51% | High: Moisture absorption (Hygroscopic sample).[1] |
| Iodine | 55.18% | 54.78% – 55.58% | Low: Volatilization before trap.[1] High: Inorganic iodide contamination.[1] |
Troubleshooting the "Low Iodine" Result
If your Schöniger flask result is consistently low (e.g., 53% instead of 55%), the issue is likely incomplete reduction .
-
Fix: Ensure Hydrazine is fresh.[1] Iodine exists as
(gas), , and after combustion.[1] Hydrazine forces everything to for the silver titration to work.[1] Without it, you miss the oxidized fraction.
References
-
Schöniger, W. (1955).[1][4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1] Mikrochimica Acta.[1]
-
Fadeeva, V. P., et al. (2008).[5] Elemental analysis of organic compounds with the use of automated CHNS analyzers.[5] Journal of Analytical Chemistry.[5]
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[1] (Standard for ICP-MS digestion protocols).[1][2] [1]
-
Thermo Fisher Scientific. (2014).[1] Sensitive and interference free analysis of halogens using triple quadrupole ICP-MS. (Application Note on Halogen Analysis).
-
ASTM International. ASTM E205-96: Standard Specification for Oxygen Combustion Flask.[1][1]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,5-diiodoanthracene-9,10-dione
This document provides a detailed protocol for the safe handling and disposal of 1,5-diiodoanthracene-9,10-dione. As a specialized halogenated aromatic compound, its disposal requires a stringent, safety-first approach to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established chemical safety principles.
Hazard Assessment and Chemical Profile
To develop a robust disposal plan, we must first understand the intrinsic hazards of 1,5-diiodoanthracene-9,10-dione. Its structure consists of an anthracene-9,10-dione core, which is a derivative of a polycyclic aromatic hydrocarbon, substituted with two iodine atoms.
-
Halogenated Organic Compound: The presence of carbon-iodine bonds classifies this molecule as a halogenated organic compound.[4][5] Such compounds are often toxic, persistent in the environment, and can produce hazardous byproducts like dioxins and furans if incinerated improperly. For this reason, they must never be disposed of with non-halogenated waste.[4][5]
-
Anthraquinone Core: The core structure is related to PAHs, a class of chemicals known for potential toxicity and other long-term health effects.[6]
-
Predicted Hazards: Based on analogous chemical structures, 1,5-diiodoanthracene-9,10-dione should be handled as a substance that is irritating to the eyes, skin, and respiratory system and may be harmful if ingested or inhaled.[7]
Given this profile, 1,5-diiodoanthracene-9,10-dione must be treated as a regulated, hazardous chemical waste from the moment it is designated for disposal.[8]
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound for disposal, ensure all appropriate personal protective equipment is in use. The rationale for each piece of equipment is critical for user compliance and safety.
| PPE Component | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental aerosolization of the solid powder, preventing serious eye irritation.[7][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact and absorption of the potentially toxic compound. |
| Body Protection | A standard laboratory coat. | Protects against incidental contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use within a certified chemical fume hood. | Ensures that any dust or vapors are safely contained, protecting the user from respiratory tract irritation. |
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10]
-
Inhalation: Move the individual to fresh air immediately.[10]
-
In all cases of significant exposure, seek immediate medical attention. [1]
Core Disposal Protocol: Segregation and Containment
The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams is a primary cause of laboratory accidents and regulatory non-compliance. The following workflow provides a self-validating system for the safe disposal of 1,5-diiodoanthracene-9,10-dione.
Caption: Disposal workflow for 1,5-diiodoanthracene-9,10-dione waste.
Step-by-Step Methodology
-
Characterize and Segregate at the Source :
-
Immediately identify any waste containing 1,5-diiodoanthracene-9,10-dione (including contaminated items like gloves or weigh boats) as Halogenated Organic Waste .[4]
-
This waste stream must be kept separate from all other types of waste. The table below details the critical segregation requirements.
-
| Waste Class | Mix with 1,5-diiodoanthracene-9,10-dione? | Rationale for Segregation |
| Non-Halogenated Solvents | NO | Halogenated waste requires specialized, more costly disposal methods. Mixing them contaminates the entire volume, increasing disposal costs and environmental burden.[4][5][11] |
| Aqueous Waste | NO | Organic and aqueous wastes are fundamentally incompatible and are managed through different disposal pathways.[11] |
| Strong Acids/Bases | NO | Risk of exothermic or other dangerous chemical reactions.[10] |
| Oxidizers | NO | Risk of violent or explosive reactions.[3] |
| Acutely Toxic "P-List" Waste | NO | P-listed wastes have extremely stringent accumulation limits and disposal regulations that must not be complicated by mixing.[8] |
-
Select the Proper Waste Container :
-
Use a container that is in good condition, leak-proof, and has a secure, threaded screw cap.[12]
-
The container material must be chemically compatible. Borosilicate glass or high-density polyethylene (HDPE) carboys are appropriate choices.[12][13]
-
Crucially, never use food or beverage containers for chemical waste , as this can lead to accidental ingestion.[12]
-
-
Label the Container Correctly :
-
Label the container before adding any waste.[6]
-
The label must, at a minimum, include:
-
The words "Hazardous Waste."[4]
-
The full, unabbreviated chemical name: "Waste 1,5-diiodoanthracene-9,10-dione."
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
-
If the waste is a solution, list all chemical constituents and their approximate percentages.[4]
-
-
Accumulate and Store Safely :
-
All waste must be collected in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8]
-
Keep the waste container tightly closed at all times, except when you are actively adding waste to it.[6][12] This prevents the release of vapors and protects against spills.
-
Store the container in a secondary containment bin or tray to control any potential leaks.[8] The storage area must be well-ventilated.[14]
-
-
Arrange for Final Disposal :
-
Do not allow waste to accumulate. Adhere to your institution's limits on the volume of waste stored in an SAA (typically 55 gallons).[8]
-
Contact your institution's EHS department to schedule a pickup of the full waste container.[1][8]
-
Never pour 1,5-diiodoanthracene-9,10-dione waste down the drain or dispose of it in the regular trash. [15][16] This is illegal and environmentally harmful.
-
Spill Management Protocol
In the event of a small spill of 1,5-diiodoanthracene-9,10-dione solid or solution within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to cover and contain the spill. Do not use combustible materials like paper towels.
-
Clean-Up: While wearing full PPE, carefully sweep or scoop the solid or absorbed material into a designated waste container.[17][18][19]
-
Decontaminate: Wipe the spill area with a suitable solvent (consult the SDS for a compatible solvent, if available, or use a standard lab detergent and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, wipes) are now considered hazardous waste and must be placed in the sealed 1,5-diiodoanthracene-9,10-dione waste container.[4]
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.[4]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1,5-diiodoanthracene-9,10-dione with the highest standards of safety, integrity, and environmental responsibility.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Cleanaway. Properly Managing Chemical Waste in Laboratories.
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- University of Illinois, Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- Benchchem. Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
- ATSDR. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
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- Spectrum Chemical. (2014, March 10). SAFETY DATA SHEET.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
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- Environmental Health and Safety. Hazardous Waste Reduction.
- Cole-Parmer. (2006, March 22). Material Safety Data Sheet.
- Apollo Scientific. (2023, June 13). Anthracene-9,10-dicarboxaldehyde - Safety Data Sheet.
- Case Western Reserve University, Environmental Health and Safety. Disposal of Iodine.
- New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet.
- Cole-Parmer. (2006, June 27). Material Safety Data Sheet.
- EPA. (2016). PAG Manual: Protective Action Guides and Planning Guidance for Radiological Incidents.
- Benchchem. Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
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Personal protective equipment for handling 1,5-diiodoanthracene-9,10-dione
Executive Summary & Hazard Architecture
1,5-Diiodoanthracene-9,10-dione (1,5-Diiodoanthraquinone) represents a specific class of halogenated anthraquinones often utilized as intermediates in the synthesis of high-performance dyes and pharmaceutical intercalating agents.[1]
While specific toxicological data for this exact isomer is often conflated with its parent compounds, structural homology dictates that we treat this chemical with the rigor applied to suspected carcinogens and potent sensitizers . The iodine substituents at the 1,5-positions introduce heavy-atom effects, increasing the compound's lipophilicity and potential for bioaccumulation relative to the parent anthraquinone.
Core Hazard Profile (Derived from Analogue CAS 82-46-2 & 602-77-7):
-
Physical State: Yellow/Orange Powder (High dust generation potential).
-
Primary Routes of Entry: Inhalation (dust) and Dermal absorption.
-
Health Hazards: Serious eye irritation (Category 2A), Skin sensitization (Category 1), and Suspected Carcinogenicity (Category 2 - based on anthraquinone backbone).
-
Reactivity: Stable under ambient conditions; incompatible with strong oxidizing agents.[2]
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must be adapted based on the state of matter (Solid vs. Solution).
Table 1: Tiered PPE Specifications
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Work-up) | Technical Rationale |
| Respiratory | N95 / P2 Respirator (Minimum)Recommended: PAPR if handling >10g outside containment. | Fume Hood (Primary)Backup: Half-face respirator with OV/AG cartridges if hood failure occurs. | Anthraquinones are potent respiratory sensitizers. Dust control is the critical safety vector. |
| Dermal (Hands) | Single Nitrile (4 mil minimum)Change frequency: Every 60 mins or after contamination. | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Chem-rated Laminate (Silver Shield) or Thicker Nitrile (8 mil). | Halogenated aromatics can permeate thin nitrile. In solution, the solvent (e.g., DCM, Chloroform) dictates glove choice, not just the solute. |
| Ocular | Safety Goggles (Indirect Venting)Prohibited: Safety glasses with open sides. | Face Shield + Safety GogglesRequired: If reaction is under pressure or reflux. | Fine dust can bypass side shields of standard glasses. Iodine-based compounds are severe eye irritants. |
| Body | Lab Coat (Cotton/Poly blend)Cuff: Tucked into gloves. | Chemical Apron (Tyvek/Rubber)Required: During quenching or large-volume transfer. | Prevents migration of solid particulate onto street clothes and subsequent secondary exposure. |
Operational Workflow & Engineering Controls
Safety is a logic gate, not a checklist. The following diagram illustrates the decision-making workflow for handling this compound.
Figure 1: Operational logic flow for handling 1,5-diiodoanthracene-9,10-dione, emphasizing the dependency of PPE selection on Engineering Controls.
Step-by-Step Handling Protocol
Phase A: Weighing & Transfer (Highest Risk of Dust)
-
Static Control: Use an antistatic gun or bar inside the balance enclosure. Halogenated powders are prone to static charge, which causes "jumping" and aerosolization.
-
Containment: Place the analytical balance inside a fume hood or a dedicated powder weighing station.
-
Technique:
-
Tare the receiving vessel (with lid) before opening the chemical container.
-
Open the chemical container only when hands are inside the hood sash.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Critical Step: Wipe the exterior of the receiving vessel with a damp Kimwipe (acetone or ethanol) before removing it from the hood to remove invisible dust trails.
-
Phase B: Reaction & Solution Handling
-
Solvent Compatibility: 1,5-diiodoanthraquinone is sparingly soluble in alcohols but soluble in chlorinated solvents (DCM, Chloroform) and hot polar aprotic solvents (DMF, DMSO).
-
Warning: If using DMSO, remember that DMSO enhances skin permeability, carrying the toxic anthraquinone directly into the bloodstream. Butyl rubber gloves are required for DMSO mixtures.
-
-
Temperature Control: Iodine-carbon bonds can be labile at high temperatures (>150°C). Avoid excessive heating which could release elemental iodine (purple vapor, corrosive).
Decontamination & Disposal[3]
Decontamination of Surfaces
Do not use compressed air to clean spills.
-
Wet Method: Cover minor powder spills with a paper towel dampened with Acetone or Ethyl Acetate . The solvent suppresses dust and dissolves the compound for removal.
-
Verification: Use a UV lamp (365 nm) to inspect the area. Many anthraquinone derivatives fluoresce; a clean surface under visible light may still show contamination under UV.
Waste Disposal Streams
Segregate waste to prevent incompatible reactions.
| Waste Stream | Contents | Disposal Code (Typical) |
| Solid Waste | Contaminated gloves, paper towels, solid chemical. | Hazardous Solid (Halogenated) |
| Liquid Waste A | Reaction mixtures with DCM/Chloroform. | Halogenated Organic Solvent |
| Liquid Waste B | Rinses with Acetone/Ethanol. | Non-Halogenated Organic Solvent |
| Sharps | Needles/Glass contaminated with compound. | Chemically Contaminated Sharps |
Note: Do not dispose of this compound down the drain. It is toxic to aquatic life with long-lasting effects.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6711, 1,5-Dichloroanthraquinone (Analogue). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Anthraquinone (CAS 84-65-1) - Carcinogenicity and Sensitization Data.[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
